NSC-658497
Description
Structure
3D Structure
Properties
IUPAC Name |
(3Z)-3-[[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10N2O6S2/c23-17-13-3-1-2-4-15(13)28-19(25)14(17)10-21-18(24)16(30-20(21)29)9-11-5-7-12(8-6-11)22(26)27/h1-10H/b14-10-,16-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFUFNNDOAUACG-FUVGAYRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=S)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/N3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=S)/C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NSC-658497 mechanism of action in Ras signaling
An In-depth Technical Guide on the Mechanism of Action of NSC-658497 in Ras Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a small-molecule inhibitor that targets the Ras signaling pathway, a critical regulator of cell proliferation, differentiation, and survival. Aberrant Ras signaling is a hallmark of many human cancers, making it a key target for therapeutic intervention. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its interaction with the Ras guanine nucleotide exchange factor (GEF), SOS1. We will detail its inhibitory effects, present quantitative data from key experiments, outline the methodologies used for its characterization, and provide visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the SOS1-Ras Interface
The primary mechanism of action of this compound is the direct inhibition of Son of Sevenless 1 (SOS1), a major GEF that facilitates the activation of Ras proteins.[1][2][3][4] Ras proteins function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. SOS1 catalyzes the exchange of GDP for GTP, thereby turning Ras "on".
This compound acts as a competitive inhibitor by binding to the catalytic site of SOS1.[1][2] This binding event physically obstructs the interaction between SOS1 and Ras, preventing the nucleotide exchange process.[1][2] As a result, Ras remains locked in its inactive, GDP-bound form, and downstream signaling cascades are suppressed.[1]
Signaling Pathway Inhibition
By preventing the activation of Ras, this compound effectively blocks the initiation of downstream signaling pathways that are crucial for cell growth and proliferation. The two major pathways affected are:
-
The MAPK/ERK Pathway: Inhibition of Ras activation leads to a dose-dependent reduction in the phosphorylation of ERK1/2.[1]
-
The PI3K/AKT Pathway: Similarly, the phosphorylation of AKT, a key component of the PI3K pathway, is also dose-dependently inhibited by this compound.[1]
Notably, this compound's inhibitory action is selective. It does not affect the upstream activation of EGFR nor the activity of other related GTPases such as R-Ras and Rac1, highlighting its specificity for the SOS1-Ras signaling axis.[1]
Caption: Mechanism of this compound Action in the Ras Signaling Pathway.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified through various biochemical and biophysical assays. The key parameters are summarized in the tables below.
Table 1: Biochemical Activity of this compound
| Assay Description | Target | IC50 Value (µM) | Reference |
| Inhibition of SOS1-catalyzed BODIPY-FL GDP dissociation | H-Ras | 22.2 | [5] |
| Inhibition of SOS1-catalyzed BODIPY-TR GTP loading | H-Ras | 40.8 | [5] |
| Blocking of SOS1-catalyzed binding to Ras | Ras | 15.4 | [6] |
Table 2: Binding Affinity of this compound
| Assay Description | Target Protein | Binding Affinity (Kd) (µM) | Reference |
| Microscale Thermophoresis | SOS1 | ~7.0 | [1][5] |
Experimental Protocols
The characterization of this compound involved a series of key experiments to elucidate its mechanism of action, from biochemical validation to cellular effects.
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. broadpharm.com [broadpharm.com]
- 4. NSC 658497| CAS 909197-38-2 [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Inhibition of SOS1: A Technical Guide to the Binding Affinity of NSC-658497
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity and inhibitory mechanism of NSC-658497, a small molecule inhibitor targeting the Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for Ras GTPases. This document is intended for researchers, scientists, and drug development professionals engaged in the study of Ras signaling pathways and the development of novel cancer therapeutics.
Core Findings: Binding Affinity of this compound to SOS1
This compound has been identified as a direct inhibitor of SOS1, demonstrating a binding affinity in the low micromolar range. The key quantitative measure of this interaction is the dissociation constant (Kd), which has been determined through biophysical assays.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 7.0 µM | Microscale Thermophoresis (MST) | [1] |
This data indicates a direct and moderately potent interaction between this compound and the catalytic domain of SOS1. Further studies have confirmed that this compound acts as a competitive inhibitor, effectively disrupting the interaction between SOS1 and H-Ras.[1] The inhibitor's site of action has been mapped to the catalytic site of SOS1.[1]
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's interaction with SOS1, detailed experimental protocols for the key assays are provided below.
Microscale Thermophoresis (MST) for Kd Determination
Microscale thermophoresis is a powerful technique to quantify biomolecular interactions in solution.[2][3] The binding of a ligand to a fluorescently labeled target protein alters the thermophoretic movement of the complex, which is detected and used to calculate the binding affinity.
Experimental Workflow:
Protocol:
-
Protein Preparation: Purified his6-tagged catalytic domain of SOS1 (SOS1-cat) is labeled with an amine-reactive fluorescent dye (e.g., NT-647).[1]
-
Ligand Preparation: A serial dilution of this compound is prepared in the assay buffer. The concentrations used in the original study ranged from 0.006 to 100 µM.[1]
-
Binding Reaction: A constant concentration of the labeled his6-SOS1-cat (100 nM) is incubated with the different concentrations of this compound.[1]
-
MST Measurement: The samples are loaded into standard capillaries, and the thermophoretic movement is measured using an MST instrument (e.g., Monolith NT.115).
-
Data Analysis: The changes in thermophoresis are plotted against the ligand concentration, and the data is fitted using a nonlinear regression model to determine the dissociation constant (Kd).[1]
BODIPY-FL-GDP Dissociation Assay
This assay measures the ability of SOS1 to catalyze the exchange of GDP for GTP on Ras. The displacement of a fluorescently labeled GDP analog (BODIPY-FL-GDP) from Ras upon the addition of excess unlabeled GTP is monitored. Inhibitors of the SOS1-Ras interaction will slow down this exchange process.
Experimental Workflow:
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases | MDPI [mdpi.com]
Unveiling SOS1 Function: A Technical Guide to the Chemical Probe NSC-658497
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the use of NSC-658497 as a chemical probe to investigate the function of Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for Ras GTPases. Understanding the intricacies of SOS1-mediated signaling is paramount in deciphering cellular proliferation, differentiation, and the pathogenesis of various cancers. This compound serves as a valuable tool for these investigations by competitively inhibiting the SOS1-Ras interaction.[1][2][3][4]
Introduction to SOS1 and the Role of this compound
SOS1 is a key activator of Ras proteins, which act as molecular switches in critical signaling pathways, including the RAS/MAPK cascade that governs cell growth and division.[5] By facilitating the exchange of GDP for GTP on Ras, SOS1 turns Ras "on," initiating a cascade of downstream signaling events. Dysregulation of SOS1 activity is implicated in developmental disorders like Noonan syndrome and various cancers.[5]
This compound is a small molecule inhibitor that directly binds to the catalytic site of SOS1.[1][3] This binding competitively prevents the interaction between SOS1 and Ras, thereby inhibiting the nucleotide exchange and keeping Ras in its inactive, GDP-bound state.[1][2][3][4] This targeted inhibition allows for the specific interrogation of SOS1 function in cellular processes.
Quantitative Data for this compound
The efficacy of this compound as a selective SOS1 inhibitor has been quantified through various biochemical and biophysical assays. The following tables summarize the key quantitative data for this compound and some of its structural analogs.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Value | Assay Method | Reference |
| IC50 (BODIPY-FL-GDP dissociation) | 15.4 µM | SOS1-mediated nucleotide exchange | [6] |
| IC50 (BODIPY-FL-GDP dissociation) | 22.2 µM | SOS1-mediated nucleotide exchange | [7] |
| IC50 (BODIPY-TR-GTP loading) | 40.8 µM | SOS1-mediated nucleotide exchange | [7] |
| Kd (SOS1 binding) | ~7.0 µM | Microscale Thermophoresis | [7][8] |
Table 2: Structure-Activity Relationship (SAR) of this compound Analogs
IC50 values were determined using the BODIPY-FL-GDP dissociation assay with 50 nM SOS1-cat and 2 µM H-Ras.[5]
| Compound Group | Analog | IC50 (µM) (mean ± SEM, N=3) |
| Group A (Benzopyran Moiety Alterations) | This compound | 15.4 ± 2.1 |
| Analog A1 | > 100 | |
| Analog A2 | 45.2 ± 5.6 | |
| Group B (Rhodanine Core Alterations) | Analog B1 | > 100 |
| Analog B2 | 68.3 ± 7.9 | |
| Group C (Nitrophenyl Moiety Alterations) | Analog C1 | 48.1 ± 6.3 |
| Analog C2 | 25.7 ± 3.8 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the SOS1 signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: SOS1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Characterizing this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.
SOS1-mediated Nucleotide Exchange Assays
These assays measure the ability of this compound to inhibit the SOS1-catalyzed exchange of fluorescently labeled guanine nucleotides on H-Ras.
A. BODIPY-FL-GDP Dissociation Assay [5]
-
Reagents and Materials:
-
Purified his6-SOS1-cat (catalytic domain)
-
Purified his6-H-Ras (aa 1-166) pre-loaded with BODIPY-FL-GDP
-
GTP solution (100 µM final concentration)
-
This compound dissolved in DMSO
-
Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM MgCl2)
-
384-well black plate
-
-
Procedure:
-
Add 9 µl of 50 nM his6-SOS1-cat to each well.
-
Add 10 µl of 100 µM GTP to each well.
-
Add varying concentrations of this compound (or DMSO as a control) to the wells (final DMSO concentration should be 1%).
-
Incubate the plate for 10 minutes at room temperature with gentle shaking.
-
Initiate the reaction by adding 8 µl of 2 µM his6-H-Ras-BODIPY-FL-GDP.
-
Monitor the decrease in fluorescence (excitation 485 nm, emission 520 nm) over time (e.g., every 30 seconds for 30 minutes) using a plate reader.
-
Calculate the rate of GDP dissociation and determine the IC50 value for this compound.
-
B. BODIPY-TR-GTP Loading Assay [5]
-
Reagents and Materials:
-
Purified his6-SOS1-cat
-
Purified nucleotide-free his6-H-Ras (aa 1-166)
-
BODIPY-TR-GTP
-
This compound dissolved in DMSO
-
Assay Buffer
-
384-well black plate
-
-
Procedure:
-
Add 9 µl of 100 nM his6-SOS1-cat to each well.
-
Add varying concentrations of this compound (or DMSO control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of 2 µM nucleotide-free H-Ras and BODIPY-TR-GTP.
-
Monitor the increase in fluorescence (excitation 580 nm, emission 620 nm) over time.
-
Calculate the rate of GTP loading and determine the IC50 value.
-
Ras Activation Assay (GST-Raf1 Pulldown)
This assay determines the levels of active, GTP-bound Ras in cells treated with this compound.[5]
-
Reagents and Materials:
-
Cell line of interest (e.g., NIH 3T3)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)
-
GST-Raf1-RBD (Ras Binding Domain) beads
-
SDS-PAGE gels and Western blotting reagents
-
Anti-pan-Ras antibody
-
-
Procedure:
-
Seed cells and grow to desired confluency.
-
Serum-starve the cells overnight.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Stimulate cells with 50 ng/mL EGF for 5 minutes.
-
Lyse the cells on ice and clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-pan-Ras antibody.
-
Quantify the band intensities to determine the relative amount of active Ras.
-
Cell Proliferation Assay (MTS)
This colorimetric assay measures the effect of this compound on cell viability and proliferation.[5]
-
Reagents and Materials:
-
Cell line of interest (e.g., DU-145, PC-3)
-
This compound
-
Complete cell culture medium
-
MTS reagent
-
96-well clear plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO control).
-
Incubate for the desired period (e.g., 3 days), changing the medium with fresh inhibitor every 24 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control.
-
Conclusion
This compound is a well-characterized and effective chemical probe for studying SOS1 function. Its ability to competitively inhibit the SOS1-Ras interaction provides a specific means to dissect the role of SOS1 in various signaling pathways and cellular processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their investigations into Ras-driven pathologies and for the development of novel therapeutic strategies targeting the SOS1-Ras axis.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. resources.novusbio.com [resources.novusbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. NSC 658497| CAS 909197-38-2 [dcchemicals.com]
The Differential Impact of NSC-658497 on Wild-Type versus Mutant Ras: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor NSC-658497 and its distinct effects on wild-type (WT) and mutant Ras signaling pathways. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and signal transduction research.
Executive Summary
This compound has been identified as a potent inhibitor of Son of Sevenless 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) responsible for the activation of Ras proteins. This inhibitory action is highly selective for signaling pathways driven by wild-type Ras, which are dependent on GEF-mediated activation. In contrast, cancer cells harboring constitutively active oncogenic Ras mutations are largely insensitive to this compound. This differential effect underscores the potential of targeting Ras GEFs as a therapeutic strategy for tumors with a wild-type Ras status but aberrant upstream signaling. This guide summarizes the quantitative data, details the experimental methodologies used to ascertain these findings, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: Targeting the Ras Activator, Not Ras Itself
This compound functions by binding to the catalytic site of SOS1, competitively inhibiting the interaction between SOS1 and Ras.[1] This prevents the exchange of GDP for GTP on wild-type Ras, thereby locking it in an inactive state. Consequently, downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT pathways, are suppressed.
Oncogenic Ras mutants, such as H-Ras G12V, possess intrinsic GTPase activity deficiencies that render them constitutively active, independent of SOS1-mediated nucleotide exchange. As a result, this compound does not affect the signaling output in cells driven by these mutant Ras proteins.[1]
References
Investigating the Cellular Targets of NSC-658497: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-658497 has emerged as a significant small molecule inhibitor in the study of Ras signaling pathways, which are frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the cellular targets and mechanism of action of this compound. Through a comprehensive review of published literature, we detail the experimental protocols used to identify its primary target and characterize its effects on downstream signaling and cell proliferation. Quantitative data are summarized in structured tables for clear comparison, and key signaling pathways and experimental workflows are visualized using diagrams. This document serves as a valuable resource for researchers investigating Ras-dependent cancers and the development of targeted therapeutics.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of intracellular signaling networks that control cell proliferation, differentiation, and survival. The activation state of Ras is controlled by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, leading to the activation of downstream effector pathways such as the Raf-MEK-ERK and PI3K-AKT cascades.[1] The Son of Sevenless (SOS1) protein is a major GEF for Ras, transducing signals from receptor tyrosine kinases (RTKs) to Ras.[2] Given the high prevalence of activating Ras mutations and the dysregulation of upstream activators in cancer, targeting the Ras signaling pathway has been a long-standing goal in drug discovery. This compound was identified through a rational design approach, coupling virtual screening with experimental validation, as a potent inhibitor of the SOS1-mediated activation of Ras.[2][3]
Primary Cellular Target: SOS1
The primary cellular target of this compound is the guanine nucleotide exchange factor SOS1.[1][2][3] this compound directly binds to the catalytic site of SOS1, competitively inhibiting its interaction with Ras.[2][3] This prevents the exchange of GDP for GTP on Ras, thereby locking Ras in its inactive state.
Binding Affinity and Inhibition Potency
The interaction between this compound and SOS1 has been quantified through various biochemical assays.
| Parameter | Value | Assay | Reference |
| IC50 (SOS1-catalyzed BODIPY-FL GDP dissociation from H-Ras) | 15.4 µM | In vitro fluorescence-based GEF assay | [1] |
| IC50 (SOS1-catalyzed FL-GDP dissociation from Ras) | 22.2 µM | In vitro fluorescence-based GEF assay | [4] |
| IC50 (SOS1-catalyzed TR-GTP loading of Ras) | 40.8 µM | In vitro fluorescence-based GEF assay | [4] |
| Kd (this compound binding to SOS1-cat) | ~7.0 µM | Microscale Thermophoresis | [3][4] |
Mechanism of Action and Downstream Effects
By inhibiting SOS1, this compound effectively blocks the activation of Ras and its downstream signaling pathways. This has been demonstrated in various cellular contexts, leading to the inhibition of cell proliferation, particularly in cancer cells with wild-type Ras.[1][3]
Inhibition of Ras-GTP Loading
This compound dose-dependently inhibits the loading of GTP onto Ras in cells stimulated with epidermal growth factor (EGF), a potent activator of the SOS1-Ras axis.[1]
Attenuation of Downstream Signaling
The inhibition of Ras activation by this compound leads to a reduction in the phosphorylation and activation of key downstream effectors in the MEK-ERK and PI3K-AKT pathways.
| Cell Line | Treatment | Effect on p-ERK1/2 | Effect on p-AKT | Reference |
| NIH/3T3 | This compound (0-100 µM) for 2h, then EGF (50 ng/mL) | Dose-dependent inhibition | Dose-dependent inhibition | [1] |
| PC-3 | This compound (0-60 µM) for 2h | Dose-dependent inhibition | Dose-dependent inhibition | [1] |
| DU-145 | This compound (0-60 µM) for 2h | Dose-dependent inhibition | Dose-dependent inhibition | [1] |
Inhibition of Cell Proliferation
The blockade of these critical pro-proliferative signaling pathways by this compound translates into a dose-dependent inhibition of cell growth in various cancer cell lines.
| Cell Line | Treatment Duration | Effect | Reference |
| PC-3 | 3 days | Dose-dependent inhibition of proliferation | [1] |
| DU-145 | 3 days | Dose-dependent inhibition of proliferation | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the cellular targets and mechanism of action of this compound.
In Vitro SOS1 Guanine Nucleotide Exchange Factor (GEF) Assay
This assay measures the ability of this compound to inhibit the SOS1-catalyzed exchange of fluorescently labeled GDP (BODIPY-FL-GDP) for unlabeled GTP on H-Ras.
Materials:
-
Purified recombinant His-tagged SOS1 catalytic domain (SOS1-cat)
-
Purified recombinant His-tagged H-Ras (amino acids 1-166)
-
BODIPY-FL-GDP
-
GTP
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
DMSO (vehicle control)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer and purified His-SOS1-cat (e.g., 50 nM final concentration).[3]
-
Add DMSO (vehicle control) or varying concentrations of this compound to the wells and incubate for 10 minutes at room temperature.[3]
-
Prepare H-Ras pre-loaded with BODIPY-FL-GDP.
-
Initiate the exchange reaction by adding the H-Ras-BODIPY-FL-GDP complex (e.g., 2 µM final concentration) and a vast excess of unlabeled GTP (e.g., 100 µM final concentration) to the wells.[3]
-
Immediately measure the decrease in fluorescence intensity over time using a plate reader (Excitation: ~485 nm, Emission: ~520 nm). The dissociation of BODIPY-FL-GDP from H-Ras results in a decrease in fluorescence.
-
Calculate the initial rate of nucleotide exchange for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.
Active Ras Pull-Down Assay
This assay is used to determine the levels of active, GTP-bound Ras in cells treated with this compound.
Materials:
-
Cell culture medium, serum, and supplements
-
This compound
-
EGF (or other stimuli)
-
Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, protease and phosphatase inhibitors)
-
GST-Raf1-RBD (Ras Binding Domain) fusion protein coupled to glutathione-agarose beads
-
Wash Buffer (lysis buffer without protease/phosphatase inhibitors)
-
SDS-PAGE sample buffer
-
Anti-Ras antibody
-
Western blotting equipment and reagents
Procedure:
-
Seed cells (e.g., NIH/3T3) and grow to the desired confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with varying concentrations of this compound or DMSO for 2 hours.[3]
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-10 minutes.[3]
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins and a sample of the total cell lysate by SDS-PAGE and Western blotting using an anti-Ras antibody to detect the amount of active Ras pulled down.
Cell Proliferation (MTS) Assay
This colorimetric assay measures cell viability and proliferation by quantifying the metabolic activity of living cells.
Materials:
-
Cell culture medium, serum, and supplements
-
This compound
-
96-well cell culture plates
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
Microplate reader
Procedure:
-
Seed cells (e.g., PC-3, DU-145) in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired period (e.g., 3 days).[1]
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, allowing metabolically active cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product at ~490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 for cell proliferation inhibition.
Visualizations
Signaling Pathway
Caption: SOS1-Ras Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Identifying SOS1 Inhibitors
Caption: Workflow for the identification and characterization of this compound.
Conclusion
This compound is a well-characterized small molecule inhibitor that specifically targets the guanine nucleotide exchange factor SOS1. By binding to the catalytic site of SOS1, it competitively inhibits the SOS1-Ras interaction, leading to the suppression of Ras activation and the subsequent attenuation of downstream pro-proliferative signaling pathways. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers utilizing this compound as a tool to investigate Ras-dependent cellular processes and for those in the field of drug development seeking to design novel anti-cancer therapeutics targeting the Ras signaling cascade.
References
An In-Depth Technical Guide on the Downstream Effects of NSC-658497 on the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-658497 is a small molecule inhibitor that effectively targets the guanine nucleotide exchange factor SOS1 (Son of Sevenless 1), a critical upstream activator of the Ras GTPase. By competitively disrupting the SOS1-Ras interaction, this compound abrogates Ras activation, leading to a significant downstream attenuation of the MAPK/ERK signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its downstream effects on the MAPK pathway, and the resulting impact on cancer cell proliferation. Detailed experimental protocols and quantitative data are presented to offer a thorough resource for researchers in oncology and signal transduction.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a central regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway, often through activating mutations in Ras or upstream components, is a hallmark of many human cancers.[1] SOS1, a guanine nucleotide exchange factor (GEF), plays a pivotal role in activating Ras by catalyzing the exchange of GDP for GTP.[2] Consequently, inhibiting the SOS1-Ras interaction presents a compelling therapeutic strategy to suppress oncogenic Ras signaling.
This compound has been identified as a potent inhibitor of SOS1.[2] This document details the downstream consequences of SOS1 inhibition by this compound, with a specific focus on the MAPK pathway.
Mechanism of Action of this compound
This compound functions by binding to the catalytic site of SOS1, thereby preventing its interaction with Ras.[2] This competitive inhibition blocks the SOS1-mediated exchange of GDP for GTP on Ras, effectively locking Ras in its inactive, GDP-bound state. The direct consequence is a reduction in the pool of active, GTP-bound Ras available to engage and activate downstream effector proteins, most notably Raf kinases, which are the entry point to the MAPK cascade.
Figure 1. Mechanism of this compound Action.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified at multiple stages of the signaling cascade, from direct target engagement to downstream cellular effects.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Method | Value | Cell Line/System | Reference |
| SOS1 Binding (Kd) | Microscale Thermophoresis | ~7.0 µM | Purified His6-SOS1-cat | [3] |
| SOS1 GEF Inhibition (IC50) | BODIPY-FL-GDP Dissociation Assay | ~22.2 µM | In vitro | [3] |
| SOS1-Ras Interaction Inhibition (IC50) | HTRF-based Nucleotide Exchange Assay | 15.4 µM | In vitro | [4] |
| Cell Proliferation Inhibition (Qualitative) | MTS Assay | Dose-dependent | NIH/3T3, HeLa, DU-145, PC-3 | [1] |
Downstream Effects on the MAPK Pathway
Treatment of cancer cells with this compound leads to a dose-dependent reduction in the phosphorylation of key MAPK pathway components.
Inhibition of ERK Phosphorylation
A primary downstream consequence of SOS1 inhibition by this compound is the suppression of ERK1/2 phosphorylation (p-ERK). By preventing Ras activation, this compound effectively blocks the signal transmission down the Raf-MEK-ERK cascade. This has been demonstrated in various cell lines, including NIH/3T3 fibroblasts and prostate cancer cells (DU-145 and PC-3).[1]
Table 2: Dose-Dependent Inhibition of p-ERK by this compound in Prostate Cancer Cells
| Cell Line | This compound Concentration | Observed Effect on p-ERK Levels | Reference |
| DU-145 | 10 µM | Partial Inhibition | [1] |
| DU-145 | 20 µM | Strong Inhibition | [1] |
| DU-145 | 40 µM | Complete Inhibition | [1] |
| PC-3 | 10 µM | Partial Inhibition | [1] |
| PC-3 | 20 µM | Strong Inhibition | [1] |
| PC-3 | 40 µM | Complete Inhibition | [1] |
Note: The table reflects the qualitative descriptions of dose-dependent inhibition from the source. Precise percentage inhibition values were not provided.
Figure 2. Downstream Signaling Inhibition by this compound.
Effects on Cell Proliferation
The inhibition of the MAPK pathway by this compound translates to a significant reduction in cancer cell proliferation. This effect is also dose-dependent and has been observed in multiple cancer cell lines.[1]
Table 3: Effect of this compound on Cancer Cell Proliferation
| Cell Line | This compound Concentration | Effect on Proliferation | Reference |
| DU-145 | 10 - 40 µM | Dose-dependent inhibition | [1] |
| PC-3 | 10 - 40 µM | Dose-dependent inhibition | [1] |
| NIH/3T3 | 10 - 40 µM | Dose-dependent inhibition | [1] |
| HeLa | 10 - 40 µM | Dose-dependent inhibition | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects.
Western Blotting for ERK Phosphorylation
This protocol is for the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates.
-
Cell Culture and Treatment: Plate cells (e.g., DU-145, PC-3) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with desired concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 2 hours. Stimulate the cells with an appropriate growth factor (e.g., 50 ng/mL EGF) for 5 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To detect total ERK, strip the membrane and re-probe with an antibody against total ERK1/2.
Figure 3. Western Blotting Workflow.
Cell Proliferation (MTS) Assay
This protocol is for assessing the effect of this compound on cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., DU-145, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0 to 100 µM) in fresh medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a valuable research tool for studying the role of the SOS1-Ras interaction in cellular signaling. Its ability to potently and specifically inhibit SOS1 leads to a clear and dose-dependent attenuation of the downstream MAPK pathway, as evidenced by the reduction in ERK phosphorylation. This upstream inhibition of the MAPK cascade translates into a significant anti-proliferative effect in cancer cells that are dependent on this pathway for their growth and survival. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting the SOS1-Ras axis in cancer.
References
The SOS1 Inhibitor NSC-658497: A Technical Guide to its Role in Halting Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC-658497 has emerged as a significant small molecule inhibitor in the landscape of cancer therapeutics, primarily targeting the proliferation of cancer cells. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its effects on crucial signaling pathways, and its differential efficacy in various cancer cell lines. Through a comprehensive review of existing research, this document outlines the core molecular interactions of this compound and presents detailed experimental protocols for its study, aiming to equip researchers with the knowledge to further explore its therapeutic potential.
Introduction
The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of intracellular signaling pathways that govern cell proliferation, differentiation, and survival.[1][2] Mutations leading to the constitutive activation of Ras are found in a significant percentage of human cancers, making the Ras signaling cascade a prime target for anti-cancer drug development.[1] One of the key activators of Ras is the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on Ras, thereby switching it to its active state.[1][2] this compound is a small molecule inhibitor that has been identified to specifically target the catalytic activity of SOS1, offering a promising strategy for inhibiting Ras-driven oncogenesis.[2][3]
Mechanism of Action: Inhibition of the SOS1-Ras Interaction
This compound functions as a competitive inhibitor of the SOS1-Ras interaction.[2][3] It directly binds to the catalytic pocket of SOS1, the same site where Ras binds.[3] This competitive binding prevents SOS1 from accessing and activating Ras, effectively blocking the GDP-GTP exchange and maintaining Ras in its inactive, GDP-bound state.[2][3] Mutagenesis studies have identified specific residues within the SOS1 catalytic site that are crucial for the binding of this compound.[3]
Signaling Pathway Inhibition
By inhibiting SOS1-mediated Ras activation, this compound effectively downregulates the downstream signaling pathways that are critical for cancer cell proliferation and survival. The two major pathways affected are:
-
The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation, and its inhibition by this compound leads to a reduction in the phosphorylation of ERK1/2.[3]
-
The Ras-PI3K-AKT Pathway: This pathway is crucial for cell survival and growth. This compound treatment also results in decreased phosphorylation of AKT.[3]
The dual inhibition of these pathways contributes to the potent anti-proliferative effects of this compound.
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, notably through the National Cancer Institute's NCI-60 screen. The data reveals a differential sensitivity to the compound, with a notable trend of higher efficacy in cell lines harboring wild-type K-Ras compared to those with oncogenic K-Ras mutations.[3]
| Cell Line | Cancer Type | K-Ras Status | GI50 (µM) - NCI-60 Data |
| HOP-92 | Non-Small Cell Lung Cancer | Wild-Type | Sensitive |
| OVCAR-3 | Ovarian Cancer | Wild-Type | Sensitive |
| A549 | Non-Small Cell Lung Cancer | Mutant | Less Sensitive |
| OVCAR-5 | Ovarian Cancer | Mutant | Less Sensitive |
Note: Specific GI50 values from the NCI-60 database require direct querying of the Developmental Therapeutics Program (DTP) database. The table indicates the relative sensitivity as reported in the primary literature.
Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of this compound for SOS1-catalyzed nucleotide exchange to be in the micromolar range.[4]
| Assay | Target | IC50 (µM) |
| BODIPY-FL-GDP Dissociation | SOS1-catalyzed H-Ras nucleotide exchange | ~15.4 |
Experimental Protocols
Cell Proliferation (MTS) Assay
This protocol is used to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest (e.g., DU-145, PC-3)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 value.
Western Blot Analysis of Signaling Pathways
This protocol is used to detect changes in the phosphorylation status of key proteins in the Ras-ERK and Ras-PI3K pathways following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-AKT, anti-AKT, anti-Ras, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with desired concentrations of this compound for 2-4 hours.
-
Stimulate the cells with a growth factor such as EGF (e.g., 50 ng/mL) for 5-10 minutes to activate the Ras pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
References
- 1. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Review of NSC-658497: A Small Molecule Inhibitor of the SOS1-Ras Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the available literature on NSC-658497, a small molecule compound identified as an inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates Ras proteins, pivotal regulators of intracellular signaling pathways controlling cell proliferation, differentiation, and survival.[1][2][3][4] Aberrant Ras signaling is a hallmark of many human cancers, making its upstream activators like SOS1 attractive targets for therapeutic intervention.[1][2][5] this compound serves as a proof-of-principle compound for the rational design of small-molecule inhibitors that target the enzymatic activity of Ras GEFs.[1][2]
Core Mechanism of Action: Competitive Inhibition of the SOS1-Ras Interface
SOS1 facilitates the activation of Ras by catalyzing the exchange of bound GDP (inactive state) for GTP (active state).[4] This process is a critical node in transducing signals from receptor tyrosine kinases (RTKs) to the downstream RAS/MAPK and PI3K/AKT signaling cascades.[1][6][7]
This compound functions by directly binding to the catalytic site of SOS1.[1][2][5] This binding competitively suppresses the interaction between SOS1 and Ras, thereby dose-dependently inhibiting the GEF activity of SOS1.[1][2][5] Mutagenesis and structure-activity relationship (SAR) studies have confirmed that the site of action for this compound is the catalytic pocket of SOS1.[1][2] This inhibitory action effectively blocks Ras activation and subsequent downstream signaling events.[1][2]
Caption: SOS1-mediated RAS activation pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cellular assays. The data highlights its direct binding to SOS1 and its functional consequences on the RAS signaling pathway.
Table 1: Biochemical Activity and Binding Affinity of this compound
| Parameter | Method | Target | Value | Reference |
| IC₅₀ (GDP Dissociation) | BODIPY-FL GDP Dissociation Assay | SOS1-cat on H-Ras | 22.2 µM | [8] |
| IC₅₀ (GTP Loading) | BODIPY-TR GTP Loading Assay | SOS1-cat on H-Ras | 40.8 µM | [8] |
| Binding Affinity (Kd) | Microscale Thermophoresis (MST) | This compound to SOS1 | 7.0 µM | [1][8] |
| Binding Specificity | Microscale Thermophoresis (MST) | This compound to H-Ras | No binding detected | [1] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Target/Process | Effect | Reference |
| NIH 3T3 | GST-Raf1 Pull-Down | H-Ras Activation (EGF-stimulated) | Dose-dependent inhibition | [1] |
| NIH 3T3 | Western Blot | p-ERK1/2, p-AKT (EGF-stimulated) | Dose-dependent inhibition | [1] |
| NIH 3T3 | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [1] |
| HeLa | Western Blot | p-ERK1/2, p-AKT | Dose-dependent inhibition | [1][5] |
| HeLa | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [1][5] |
| DU-145 (Prostate Cancer) | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [1][5] |
| PC-3 (Prostate Cancer) | MTS Assay | Cell Proliferation | Dose-dependent inhibition | [1] |
Detailed Experimental Protocols
The characterization of this compound involved several key experimental procedures to establish its mechanism and efficacy.
Caption: Key experimental workflows for the validation of this compound.
1. SOS1-Catalyzed Nucleotide Exchange Assays These assays measure the ability of this compound to inhibit the GEF activity of SOS1 on H-Ras.
-
BODIPY-FL GDP Dissociation Assay:
-
Principle: Measures the rate of dissociation of a fluorescent GDP analog (BODIPY-FL GDP) from H-Ras, which is accelerated by SOS1. Inhibition is observed as a decrease in the rate of fluorescence change.
-
Protocol: H-Ras (2 µM) is pre-loaded with BODIPY-FL GDP. The reaction is initiated by adding the catalytic domain of SOS1 (SOS1-cat, 50 nM) and a surplus of non-fluorescent GTP in the presence of varying concentrations of this compound or DMSO (control). Fluorescence is monitored over time.[1]
-
-
BODIPY-TR GTP Loading Assay:
-
Principle: Measures the direct loading of a fluorescent GTP analog (BODIPY-TR GTP) onto H-Ras, catalyzed by SOS1. Inhibition is seen as reduced fluorescence associated with H-Ras.
-
Protocol: The reaction mixture contains H-Ras, SOS1-cat, BODIPY-TR GTP, and varying concentrations of this compound. The increase in fluorescence due to the binding of the fluorescent GTP to H-Ras is measured.[1][8]
-
2. Microscale Thermophoresis (MST)
-
Principle: This technique measures the motion of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, or hydration shell. It is used to quantify the binding affinity between this compound and SOS1.
-
Protocol: A constant concentration of fluorescently labeled SOS1 is mixed with a serial dilution of this compound. The samples are loaded into capillaries, and the thermophoretic movement is measured. The change in movement upon binding is used to calculate the dissociation constant (Kd).[1][8]
3. GST-Raf1 Effector Pull-Down Assay
-
Principle: This assay quantifies the amount of active, GTP-bound Ras in cells. The Ras-binding domain (RBD) of the Raf1 kinase, fused to GST, is used as bait to specifically pull down Ras-GTP.
-
Protocol: Cells (e.g., NIH 3T3) are serum-starved and pre-treated with this compound.[1] They are then stimulated with EGF (50 ng/mL) to activate the Ras pathway.[1] Cell lysates are incubated with GST-Raf1-RBD beads. The pulled-down complex is analyzed by Western blotting using a pan-Ras antibody to detect the amount of activated Ras.[1]
4. Western Blotting for Downstream Signaling
-
Principle: Measures the phosphorylation status, and thus activation, of key proteins downstream of Ras, such as ERK and AKT.
-
Protocol: Cells are treated as described for the pull-down assay. Total cell lysates are resolved by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phospho-ERK1/2 (p-ERK1/2) and phospho-AKT (p-AKT). Total ERK and AKT levels are also measured as loading controls.[1]
5. MTS Cell Proliferation Assay
-
Principle: A colorimetric assay to measure the number of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.
-
Protocol: Cancer cell lines (e.g., DU-145, PC-3) are seeded in 96-well plates and grown in the presence of varying concentrations of this compound or DMSO for a set period (e.g., 3 days).[1] At specified time points, MTS reagent is added, and the absorbance is measured to determine the relative number of viable cells.[1]
Selectivity and Structure-Activity Relationship (SAR)
The selectivity of this compound is a key aspect of its characterization. Studies have shown that it does not affect the activity of H-Ras-related R-Ras or the Rho GTPase, Rac1, in cells.[1] This suggests a degree of selectivity for the SOS1-Ras signaling axis over other related GTPase pathways.[1]
Furthermore, SAR studies on structural analogs of this compound have been performed to identify the chemical moieties essential for its inhibitory activity against SOS1.[1][2] This work provides a foundation for the future design of more potent and specific SOS1 inhibitors.
Caption: Logical flow of this compound's inhibitory mechanism on the SOS1-Ras axis.
Conclusion and Future Outlook
This compound is a well-characterized small molecule inhibitor that targets the guanine nucleotide exchange factor SOS1.[1][2][5] Through direct, low-micromolar binding to the SOS1 catalytic site, it competitively disrupts the SOS1-Ras interaction, leading to the inhibition of Ras activation and its downstream pro-proliferative signaling pathways.[1][5] Its efficacy has been demonstrated in biochemical assays and various cell lines, including those derived from prostate cancer.[1] These studies establish a clear proof of principle for the rational design of inhibitors targeting the enzymatic activity of Ras GEFs.[1][2] this compound serves as a valuable chemical probe for studying SOS1-dependent signaling and represents a foundational lead compound for the development of novel therapeutics targeting Ras-driven cancers.
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. SOS1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NSC-658497 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-658497 is a small molecule inhibitor that targets the Son of Sevenless homolog 1 (SOS1), a crucial guanine nucleotide exchange factor (GEF) responsible for the activation of Ras GTPases.[1][2] Ras proteins are pivotal upstream regulators of multiple signaling cascades, including the Raf-MEK-ERK (MAPK) pathway, which governs fundamental cellular processes like proliferation, differentiation, and survival.[1][3] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[2][4]
This compound acts by binding to the catalytic site of SOS1, competitively inhibiting the interaction between SOS1 and Ras. This blockade prevents the exchange of GDP for GTP on Ras, thereby locking Ras in its inactive state and suppressing downstream signaling.[1][3] While this compound does not directly inhibit kinases, its action on the upstream activator SOS1 provides a valuable tool for studying the impact of Ras pathway inhibition on downstream kinase activity.
These application notes provide detailed protocols for in vitro kinase assays designed to assess the indirect inhibitory effects of this compound on the key kinases of the MAPK pathway: Raf, MEK, and ERK.
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway from the Epidermal Growth Factor Receptor (EGFR) to the downstream kinases, highlighting the point of inhibition by this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 for SOS1 Inhibition | 15.4 µM | BODIPY-FL-GDP dissociation assay | Purified H-Ras and SOS1-cat | [5] |
| Inhibition of Ras-GTP activity | Dose-dependent (0-60 µM) | GST-Raf1 pull-down | PC-3 and DU-145 cells | [5] |
| Inhibition of p-ERK1/2 | Dose-dependent (0-100 µM) | Western Blot | NIH/3T3 cells | [5] |
| Inhibition of p-Akt | Dose-dependent (0-100 µM) | Western Blot | NIH/3T3 cells | [5] |
| Inhibition of Cell Proliferation | Dose-dependent (0-60 µM) | MTS assay | PC-3 and DU-145 cells | [5] |
Experimental Protocols
The following protocols are designed to assess the activity of key kinases in the MAPK pathway. Since this compound targets the upstream activator SOS1, its effect on these kinases is indirect. These assays can be used to characterize the downstream consequences of SOS1 inhibition in a cell-free system.
General Experimental Workflow
The general workflow for the in vitro kinase assays is depicted below.
References
Application Notes and Protocols: NSC-658497
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-658497 is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF) for Ras GTPases. By binding to the catalytic site of SOS1, this compound competitively inhibits the SOS1-Ras interaction, thereby preventing the exchange of GDP for GTP on Ras and blocking its activation.[1][2] This inhibitory action on the Ras signaling pathway makes this compound a valuable tool for studying Ras-driven cellular processes and a potential therapeutic agent in cancers characterized by aberrant Ras signaling.[2][3]
These application notes provide detailed protocols for the preparation of this compound stock solutions and its application in cell-based assays.
Physicochemical and Handling Information
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 909197-38-2 |
| Molecular Formula | C₂₀H₁₀N₂O₆S₂ |
| Molecular Weight | 438.43 g/mol |
| Appearance | Powder |
| Solubility | Soluble in DMSO |
| Storage of Powder | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry and dark environment. |
| Storage of Stock Solution | In DMSO at -20°C for up to 1 month, or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4] |
| Mechanism of Action | Inhibits SOS1-mediated Ras activation by competitively suppressing the SOS1-Ras interaction.[1][2] |
| IC₅₀ | ~15.4 µM in a BODIPY-FL-GDP dissociation assay with SOS1-cat and H-Ras. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for many in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
Protocol:
-
Pre-handling: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.384 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
Mass (mg) = 0.010 mol/L x 0.001 L x 438.43 g/mol x 1000 = 4.384 mg
-
-
Dissolution: Add the appropriate volume of sterile DMSO to the weighed this compound powder in a sterile microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If complete dissolution is not readily achieved, gentle warming in a 37°C water bath or brief sonication can be used to aid solubilization.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium to prepare a working solution for treating cells. It is crucial to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines.[4]
Protocol:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is recommended to perform serial dilutions in sterile cell culture medium.
-
Final Dilution: Directly add the desired volume of the stock or serially diluted solution to the pre-warmed cell culture medium to achieve the final desired treatment concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This results in a final DMSO concentration of 0.1%.
-
Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the treated samples.
-
Application: Mix the working solution gently by pipetting and immediately add it to your cells.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the canonical Ras signaling pathway and the point of inhibition by this compound.
Caption: Inhibition of the SOS1-Ras signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for Cell Viability Assay with NSC-658497 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-658497 is a small molecule inhibitor that targets Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) crucial for the activation of Ras GTPases.[1][2][3] Ras proteins are key regulators of intracellular signaling pathways that control cell proliferation, differentiation, and survival.[1][3] Dysregulation of the Ras pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[3][4]
This compound binds to the catalytic site of SOS1, competitively inhibiting the SOS1-Ras interaction and suppressing its GEF activity.[1][2][3] This blockade of Ras activation leads to the dose-dependent inhibition of downstream signaling cascades, including the RAF-MEK-ERK and PI3K-AKT pathways, ultimately resulting in reduced cell proliferation.[1][2] Notably, this compound has shown selectivity in inhibiting the growth of cancer cells with wild-type Ras, suggesting its potential as a targeted therapy.[1]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a tetrazolium-based colorimetric assay (MTS).
Mechanism of Action: this compound Signaling Pathway
Caption: this compound inhibits the SOS1-mediated Ras activation pathway.
Data Presentation
The following table summarizes hypothetical quantitative data from a cell viability assay with this compound treatment on a cancer cell line (e.g., DU-145 prostate cancer cells) after 72 hours of incubation.
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |
| 0 (DMSO control) | 1.250 | 0.085 | 100% |
| 1 | 1.125 | 0.070 | 90% |
| 5 | 0.875 | 0.065 | 70% |
| 10 | 0.625 | 0.050 | 50% |
| 25 | 0.313 | 0.040 | 25% |
| 50 | 0.125 | 0.025 | 10% |
| 100 | 0.063 | 0.015 | 5% |
Note: This data is illustrative and will vary depending on the cell line, experimental conditions, and incubation time.
Experimental Protocols
A widely used method to assess cell viability is the MTS assay, a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[1][5] This protocol is adapted from established methods for testing this compound.[1]
MTS Cell Viability Assay Protocol
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of interest (e.g., DU-145, PC-3)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to the desired concentration (e.g., 1,000-2,000 cells/100 µL).[1]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.[1]
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent directly to each well containing 100 µL of medium.[1][5]
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ humidified incubator.[1][6] The incubation time may need to be optimized depending on the cell type and density.
-
Gently mix the plate on an orbital shaker for 1 minute to ensure homogeneous color development.
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only background wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
-
Experimental Workflow Diagram
Caption: Workflow for the MTS cell viability assay with this compound.
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compounds can target Ras pathway | MDedge [mdedge.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of NSC-658497 in High-Throughput Screening for SOS1-Ras Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC-658497 is a small molecule inhibitor that effectively targets the interaction between the Son of Sevenless homolog 1 (SOS1) and Ras proteins.[1][2][3] SOS1 is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of Ras by promoting the exchange of GDP for GTP.[1][2] Dysregulation of the Ras signaling pathway is a hallmark of many cancers, making the SOS1-Ras interaction a compelling target for therapeutic intervention. This compound binds to the catalytic site of SOS1, competitively inhibiting its interaction with Ras and subsequently suppressing downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival.[1][4]
These application notes provide a comprehensive overview of the use of this compound as a reference compound in high-throughput screening (HTS) campaigns designed to identify novel inhibitors of the SOS1-Ras interaction. Detailed protocols for common HTS assay formats are provided to guide researchers in setting up robust and reliable screening platforms.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of the SOS1-Ras protein-protein interaction. By occupying the catalytic pocket of SOS1, it prevents the binding of Ras, thereby inhibiting the SOS1-mediated exchange of GDP for GTP on Ras. This leads to a decrease in the active GTP-bound form of Ras and a subsequent reduction in the activation of downstream effector pathways.
Quantitative Data for this compound
The following tables summarize the key in vitro and cellular activities of this compound, which are essential for its use as a reference standard in HTS assays.
| Parameter | Value | Assay Type | Reference |
| IC50 | 15.4 µM | BODIPY-FL-GDP Dissociation Assay | [3] |
| Kd (SOS1) | 7.0 µM | Direct Titration Fluorescence Assay | [1] |
| Kd (H-Ras) | No binding detected | Direct Titration Fluorescence Assay | [1] |
Table 1: In Vitro Biochemical Activity of this compound
| Cell Line | Assay Type | Effect | Concentration Range | Reference |
| NIH/3T3 | Western Blot | Dose-dependent inhibition of EGF-stimulated Ras, p-ERK1/2, and p-AKT | 0-100 µM | [1] |
| PC-3 (Prostate) | MTS Proliferation Assay | Dose-dependent inhibition of cell proliferation | 0-60 µM | [1] |
| DU-145 (Prostate) | MTS Proliferation Assay | Dose-dependent inhibition of cell proliferation | 0-60 µM | [1] |
| PC-3 (Prostate) | Western Blot | Dose-dependent inhibition of Ras-GTP, p-ERK1/2, and p-Akt | 0-60 µM | [4] |
| DU-145 (Prostate) | Western Blot | Dose-dependent inhibition of Ras-GTP, p-ERK1/2, and p-Akt | 0-60 µM | [4] |
Table 2: Cellular Activity of this compound
High-Throughput Screening Experimental Workflow
A typical HTS campaign to identify novel SOS1-Ras interaction inhibitors involves several stages, from primary screening to hit validation and characterization. This compound serves as a crucial positive control throughout this process to ensure assay performance and to benchmark the potency of newly identified compounds.
References
Application Notes and Protocols for NSC-658497 in Ras-Dependent Signaling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NSC-658497, a potent and specific inhibitor of Son of Sevenless 1 (SOS1), to investigate Ras-dependent signaling pathways. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that facilitates the activation of Ras, a key molecular switch in cellular signaling. By targeting SOS1, this compound offers a powerful tool to dissect the intricacies of Ras-driven processes in both normal physiology and disease states, particularly in cancer.
Mechanism of Action
This compound functions as a competitive inhibitor of the SOS1-Ras interaction.[1][2][3][4] It binds to the catalytic site of SOS1, thereby preventing the exchange of GDP for GTP on Ras.[1][2][3] This action effectively locks Ras in its inactive, GDP-bound state, leading to the suppression of downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2] This targeted inhibition allows for the specific interrogation of signaling events directly regulated by SOS1-mediated Ras activation.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Target | Substrate | IC50 Value | Reference |
| BODIPYFL-GDP Dissociation | SOS1-cat | H-Ras (aa 1-166) | 15.4 µM | [2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| NIH/3T3 | Ras Activation (EGF-stimulated) | Inhibition | 0-20 µM | [4] |
| NIH/3T3 | p-ERK1/2 & p-AKT (EGF-stimulated) | Inhibition | 0-100 µM | [4] |
| PC-3 (Prostate Cancer) | Proliferation | Inhibition | 0-60 µM (3 days) | [4] |
| DU-145 (Prostate Cancer) | Proliferation | Inhibition | 0-60 µM (3 days) | [4] |
| PC-3 (Prostate Cancer) | Ras-GTP, p-ERK1/2, p-AKT | Inhibition | 0-60 µM | [4] |
| DU-145 (Prostate Cancer) | Ras-GTP, p-ERK1/2, p-AKT | Inhibition | 0-60 µM | [4] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its experimental use.
Experimental Protocols
Here are detailed protocols for key experiments to characterize the effects of this compound.
Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating cells with this compound. Specific conditions should be optimized for each cell line.
Materials:
-
Cell line of interest (e.g., NIH/3T3, PC-3, DU-145)
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Growth factors (e.g., Epidermal Growth Factor, EGF) if required
-
Cell culture plates/flasks
Protocol:
-
Cell Seeding:
-
Culture cells in complete growth medium in a 37°C incubator with 5% CO2.
-
When cells reach 70-80% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete growth medium and perform a cell count.
-
Seed cells into appropriate culture plates at a predetermined density and allow them to adhere overnight.
-
-
Serum Starvation (if studying growth factor stimulation):
-
The following day, aspirate the complete growth medium and wash the cells once with serum-free medium.
-
Add serum-free medium and incubate for 12-24 hours to synchronize the cells and reduce basal signaling.
-
-
This compound Treatment:
-
Prepare working solutions of this compound and DMSO (vehicle control) in serum-free or complete medium at the desired final concentrations. It is crucial to ensure the final DMSO concentration is consistent across all conditions and typically below 0.1%.
-
Aspirate the medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 2 hours for signaling studies, or up to 72 hours for proliferation assays).
-
-
Growth Factor Stimulation (if applicable):
-
Following this compound pre-treatment, add the growth factor (e.g., EGF at 50 ng/mL) directly to the medium and incubate for a short period (e.g., 5-10 minutes) to stimulate Ras signaling.
-
-
Harvesting:
-
After treatment and/or stimulation, proceed to harvest the cells for downstream analysis (e.g., cell lysis for Western blotting or Ras activation assays, or analysis for proliferation assays).
-
Western Blotting for Downstream Signaling
This protocol is for assessing the phosphorylation status of key proteins in the Ras signaling pathway, such as ERK and AKT.
Materials:
-
Treated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-p-EGFR, anti-EGFR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
-
Ras Activation Assay (GTP-Pull-Down)
This assay measures the amount of active, GTP-bound Ras in the cell.
Materials:
-
Treated cell lysates
-
GST-Raf1-RBD (Ras Binding Domain) beads
-
Wash buffer
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibody (anti-pan-Ras)
Protocol:
-
Cell Lysis and Protein Quantification:
-
Follow steps 1 and 2 from the Western Blotting protocol.
-
-
GTP-Ras Pull-Down:
-
Incubate an equal amount of protein lysate from each sample with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
Elution and Western Blotting:
-
Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Perform SDS-PAGE and Western blotting as described above, using an anti-pan-Ras antibody to detect the amount of pulled-down (active) Ras.
-
Also, run a Western blot on the input lysates to determine the total Ras levels for normalization.
-
Cell Proliferation Assay (e.g., MTS Assay)
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the Cell Culture and Treatment protocol. Include vehicle-only and untreated controls.
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
-
References
Application Notes and Protocols for In Vivo Delivery of NSC-658497
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature review indicates that while NSC-658497 has been characterized as a potent in vitro inhibitor of Son of sevenless homolog 1 (SOS1), specific protocols and data regarding its in vivo delivery in animal models have not been published. The following application notes and protocols are therefore based on established methodologies for the in vivo delivery of other small molecule SOS1 inhibitors and provide a comprehensive framework for researchers to design and execute their own preclinical studies with this compound.
Introduction to this compound
This compound is a small molecule inhibitor that targets the guanine nucleotide exchange factor SOS1.[1] SOS1 plays a critical role in the activation of RAS proteins, which are key components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1] Dysregulation of the RAS pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.[1][2] this compound has been shown to bind to the catalytic site of SOS1, competitively inhibiting the SOS1-RAS interaction and subsequent RAS activation.[1][2] In vitro studies have demonstrated its dose-dependent efficacy in inhibiting downstream signaling and cell proliferation in various cancer cell lines.[1][2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a SOS1 inhibitor in the RAS signaling pathway.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| SOS1 GEF Activity IC50 | 15.4 µM | BODIPY-FL-GDP dissociation assay | [3] |
| SOS1 Binding Kd | ~7.0 µM | Microscale thermophoresis | [4] |
| Cell Proliferation Inhibition | Dose-dependent | NIH/3T3, HeLa, DU-145, PC-3 cells | [3] |
| Downstream Signaling Inhibition | Dose-dependent | Inhibition of p-ERK1/2 and p-Akt | [3] |
Table 2: Preclinical Data for Other SOS1 Inhibitors (for reference)
| Compound | Administration Route | Animal Model | Key Findings |
| BI-3406 | Oral | KRAS mutant lung adenocarcinoma mouse model | Well tolerated, antitumor activity as a single agent and in combination with a KRAS G12D inhibitor.[5][6] |
| Compound 13c | Oral | Mia-paca-2 pancreas xenograft mouse model | Favorable pharmacokinetic profile, 83.0% tumor suppression.[7] |
| MRTX0902 | Oral | Human tumor cell-derived xenograft models | Single-agent anti-proliferative activity.[8] |
Experimental Protocols for In Vivo Delivery
The following protocols are generalized for the in vivo evaluation of a novel small molecule SOS1 inhibitor like this compound.
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound suitable for administration to animal models.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, Carboxymethylcellulose)
-
Sterile, pyrogen-free water
-
Sterile filtration unit (0.22 µm)
-
Vortex mixer
-
Sonicator
Protocol:
-
Solubility Testing:
-
Determine the solubility of this compound in various biocompatible solvents (e.g., DMSO, ethanol, PEG300) to identify a suitable primary solvent.
-
Test the solubility of the compound in different vehicle combinations. A common starting point for oral gavage is 0.5% (w/v) carboxymethylcellulose in water. For intraperitoneal or intravenous injections, a solution containing DMSO, PEG300, Tween 80, and saline is often used.
-
-
Vehicle Preparation (Example for Intraperitoneal Injection):
-
Prepare a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Warm the PEG300 slightly to reduce viscosity.
-
Add the DMSO, followed by Tween 80, and finally the saline. Mix thoroughly between each addition.
-
-
This compound Formulation:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the primary solvent (e.g., DMSO) by vortexing and brief sonication.
-
Slowly add the remaining vehicle components while continuously mixing to avoid precipitation.
-
Once a clear solution is obtained, sterile filter the final formulation using a 0.22 µm syringe filter.
-
Prepare fresh on the day of dosing.
-
In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Cancer cell line with a dysregulated RAS pathway (e.g., NCI-H358, Mia-Paca-2)
-
Matrigel
-
Calipers
-
Animal balance
-
Dosing syringes and needles
-
Anesthesia (e.g., isoflurane)
-
Formulated this compound
-
Vehicle control
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width2).
-
When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Dosing:
-
Administer the formulated this compound or vehicle control to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule (e.g., daily, twice daily) should be determined based on preliminary pharmacokinetic and tolerability studies.
-
A starting dose can be estimated from the in vitro IC50 values, though this will require optimization.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Analysis:
-
The study endpoint may be a predetermined tumor volume, a specific time point, or the observation of significant toxicity.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for downstream signaling markers, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control.
-
Experimental Workflow Diagram
Caption: A generalized workflow for an in vivo efficacy study of this compound.
Rationale for Proposed In Vivo Studies
The progression from in vitro characterization to in vivo testing is a critical step in the preclinical development of any potential therapeutic agent. The following diagram illustrates the logical basis for conducting in vivo studies with this compound.
Caption: Logical progression for the in vivo evaluation of this compound.
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS1 inhibitor exerts antitumor efficacy in vivo | BioWorld [bioworld.com]
- 7. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NSC-658497 solubility issues and solutions
Welcome to the technical support center for NSC-658497. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to address common challenges, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) for Ras GTPases.[1][2][3] It functions by binding to the catalytic site of SOS1, competitively inhibiting the interaction between SOS1 and Ras.[1][3] This dose-dependent inhibition of SOS1's GEF activity prevents the exchange of GDP for GTP on Ras, thereby blocking its activation.[1][2][3] Consequently, downstream signaling pathways mediated by Ras, such as the MAPK/ERK and PI3K/AKT pathways, are suppressed, leading to reduced cell proliferation.[4]
Q2: In what solvent is this compound soluble?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] Information regarding its solubility in other common laboratory solvents such as ethanol or DMF is not widely available in the reviewed literature.
Q3: How should I store this compound powder and stock solutions?
A3: The solid powder form of this compound should be stored desiccated at 0°C for the short term and -20°C for long-term storage.[5] Stock solutions prepared in DMSO can be stored at -20°C for several months.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.
Troubleshooting Guide: Solubility Issues
Problem: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
This is a common issue encountered with hydrophobic compounds like this compound when transferring them from a high-concentration organic solvent stock to an aqueous environment.
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, ideally below 0.5%, to minimize solvent-induced toxicity and precipitation. A final concentration of 1% DMSO has been used in some published protocols.[4]
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous buffer. Instead, perform serial dilutions in your aqueous medium. This gradual decrease in solvent concentration can help maintain the compound's solubility.
-
Vortexing/Mixing: After each dilution step, ensure thorough mixing by vortexing or gentle pipetting to facilitate the dispersion of the compound.
-
Temperature: Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution can sometimes improve solubility.
-
Sonication: If precipitation persists, brief sonication of the diluted solution in a water bath sonicator may help to redissolve the compound. However, be cautious as this may not be suitable for all experimental setups and could potentially degrade the compound with prolonged exposure.
Data Presentation
Table 1: Solubility and Stock Solution Preparation for this compound in DMSO
| Concentration | Mass of this compound (for 1 mL of DMSO) | Molar Equivalent |
| 1 mM | 0.438 mg | 1 µmol |
| 5 mM | 2.19 mg | 5 µmol |
| 10 mM | 4.38 mg | 10 µmol |
| 50 mM | 21.9 mg | 50 µmol |
Molecular Weight of this compound: 438.43 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile tips
Methodology:
-
Weigh out 4.38 mg of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: General Protocol for a Cell-Based Assay
Materials:
-
Complete cell culture medium
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for proliferation, western blotting)
Methodology:
-
Cell Seeding: Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.5%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 2 hours for signaling studies, 24-72 hours for proliferation assays).[1][4]
-
Assay Performance: Following incubation, proceed with the specific downstream assay as per your experimental design (e.g., MTS assay for proliferation, cell lysis for western blot analysis of signaling proteins like p-ERK and p-AKT).[1]
Visualizations
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. This compound ; CAS: 909197-38-2 [aobious.com]
Optimizing NSC-658497 dosage for maximum efficacy
Welcome to the technical support center for NSC-658497, a potent and selective small molecule inhibitor of Son of Sevenless 1 (SOS1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental design and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the guanine nucleotide exchange factor SOS1.[1][2] It binds to the catalytic site of SOS1, preventing the interaction between SOS1 and Ras. This blockage inhibits the exchange of GDP for GTP on Ras, thereby keeping Ras in its inactive state and suppressing downstream signaling pathways crucial for cell proliferation, such as the MAPK/ERK and PI3K/AKT pathways.[3]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[4] For short-term storage (days to weeks), it is recommended to store the compound at 0-4°C in a dry, dark environment. For long-term storage (months to years), it should be kept at -20°C.[4]
Q3: What is the selectivity profile of this compound?
A3: this compound has been shown to be selective for SOS1-mediated Ras signaling. Studies have indicated that it does not significantly affect the activity of the related R-Ras or the Rho family GTPase, Rac1.[1] Additionally, it has demonstrated preferential growth inhibition in cancer cell lines with wild-type K-Ras compared to those with oncogenic K-Ras mutations.[1]
Q4: In which cell lines has this compound shown efficacy?
A4: this compound has demonstrated dose-dependent inhibition of cell proliferation in various cell lines, including NIH/3T3 murine fibroblasts, HeLa cells, and prostate cancer cell lines (PC-3 and DU-145).[3] It has also shown sensitivity in non-small cell lung cancer (HOP-92) and ovarian cancer (OVCAR-3) cell lines, particularly those with wild-type K-Ras.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 15.4 µM | Inhibition of SOS1-catalyzed BODIPY-FL GDP dissociation from H-Ras | [3] |
| Kd | 7.0 µM | Direct binding to SOS1-cat (Microscale Thermophoresis) | [5] |
Table 2: Reported IC50 Values for Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| PC-3 | Prostate Cancer | Concentration-dependent inhibition observed up to 60 µM | 3 days | MedChemExpress Datasheet |
| DU-145 | Prostate Cancer | Concentration-dependent inhibition observed up to 60 µM | 3 days | MedChemExpress Datasheet |
| HOP-92 | Non-Small Cell Lung Cancer | Sensitive (Specific IC50 not provided) | NCI-60 Screen | [1] |
| OVCAR-3 | Ovarian Cancer | Sensitive (Specific IC50 not provided) | NCI-60 Screen | [1] |
Note: IC50 values can vary between experiments and cell lines due to differing conditions. It is recommended to determine the IC50 for your specific cell line and experimental setup.
Experimental Protocols & Methodologies
Below are detailed protocols for key experiments involving this compound.
Cell Proliferation Assay (MTS-Based)
This protocol is adapted from established methods to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-2,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. A DMSO control should be included.
-
Add the desired concentrations of this compound or DMSO control to the wells. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control cells.
Ras Activation Assay (GST-Raf1 Pull-Down)
This assay is used to measure the levels of active, GTP-bound Ras in cells treated with this compound.
Materials:
-
GST-Raf1-RBD (Ras Binding Domain) beads
-
Cell lysis buffer
-
Protein concentration assay kit
-
GTPγS (positive control)
-
GDP (negative control)
-
SDS-PAGE and Western blotting reagents
-
Anti-Ras antibody
Procedure:
-
Plate and treat cells with this compound as required for your experiment.
-
Lyse the cells on ice using an appropriate lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
(Optional) For positive and negative controls, incubate a portion of the lysate with GTPγS (a non-hydrolyzable GTP analog) or GDP, respectively.[6][7]
-
Incubate equal amounts of protein lysate (typically 500 µg - 1 mg) with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer to remove non-specific binding.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-Ras antibody to detect the amount of active Ras.
In Vitro SOS1 GEF Activity Assay (BODIPY-FL GDP Dissociation)
This biochemical assay measures the ability of this compound to inhibit SOS1-catalyzed nucleotide exchange on Ras.
Materials:
-
Purified recombinant SOS1 catalytic domain (SOS1-cat)
-
Purified recombinant H-Ras
-
BODIPY-FL-GDP
-
GTP
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Fluorescence plate reader
Procedure:
-
Pre-load H-Ras with BODIPY-FL-GDP in the absence of MgCl2.
-
In a 96-well plate, add assay buffer, SOS1-cat (e.g., 50 nM final concentration), and varying concentrations of this compound or a DMSO control.
-
Initiate the exchange reaction by adding the BODIPY-FL-GDP-loaded H-Ras (e.g., 2 µM final concentration) and a high concentration of unlabeled GTP (e.g., 100 µM final concentration).
-
Immediately measure the decrease in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~485/520 nm for BODIPY-FL). The dissociation of BODIPY-FL-GDP from Ras upon exchange with GTP leads to a decrease in fluorescence.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value.
Troubleshooting Guides
Cell-Based Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, inconsistent pipetting. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette for adding reagents. |
| Inconsistent IC50 values between experiments | Differences in cell passage number, cell confluency at the time of treatment, incubation times, or reagent batches. | Use cells within a consistent passage number range. Seed cells at the same density and treat them at a similar confluency. Standardize all incubation times. Test new batches of reagents against old ones. |
| Compound precipitation in media | Poor solubility of this compound at the tested concentration. | Prepare a concentrated stock solution in 100% DMSO and then dilute it in culture medium. Ensure the final DMSO concentration is low and consistent across all treatments. Visually inspect the media for any precipitate after adding the compound. |
| Unexpected dose-response curve (e.g., non-sigmoidal) | Off-target effects at high concentrations, compound instability, or complex biological responses. | Test a wider range of concentrations. Check the stability of this compound in your culture medium over the experiment's duration. Consider multiplexing with assays for apoptosis or cell cycle arrest to understand the cellular response better. |
Biochemical and Pull-Down Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or no signal in GST-Raf1 pull-down | Low levels of active Ras in cells, inefficient cell lysis, inactive GST-Raf1-RBD beads, or problems with Western blotting. | Ensure cells are stimulated appropriately to activate Ras. Use a fresh, potent lysis buffer. Check the activity of the beads with a GTPγS-loaded positive control lysate. Optimize antibody concentrations and exposure times for Western blotting. |
| High background in GST-Raf1 pull-down | Non-specific binding of proteins to the beads, insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration). Pre-clear the lysate with beads alone before adding the GST-Raf1-RBD beads. |
| Variability in BODIPY-FL GDP dissociation assay | Inaccurate protein concentrations, photobleaching of the fluorescent dye, or temperature fluctuations. | Accurately determine the concentration of Ras and SOS1. Minimize exposure of the plate to light. Ensure the plate reader maintains a stable temperature. |
| Incomplete inhibition in competitive assays | Inhibitor concentration is not high enough, or the inhibitor is not stable under assay conditions.[8] | Test a higher range of this compound concentrations. Verify the stability of the compound in the assay buffer. Ensure that the enzyme concentration is not too high, as this can lead to "tight binding" effects.[8] |
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: this compound inhibits SOS1, blocking Ras activation and downstream signaling.
Experimental Workflow for Ras Activation Assay
Caption: Workflow for determining Ras activation levels using a GST-Raf1 pull-down assay.
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. neweastbio.com [neweastbio.com]
- 8. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential off-target effects of NSC-658497
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with NSC-658497, a known inhibitor of the Son of Sevenless 1 (SOS1) guanine nucleotide exchange factor (GEF). This guide focuses on addressing potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the catalytic site of SOS1.[1][2][3] By binding to SOS1, it competitively suppresses the interaction between SOS1 and Ras, thereby inhibiting the exchange of GDP for GTP on Ras.[1][2][3] This leads to a dose-dependent reduction in Ras activation and the subsequent inhibition of downstream signaling pathways, including the MAPK (ERK) and PI3K/AKT pathways, which are crucial for cell proliferation.[1][3]
Q2: Has a comprehensive off-target profile for this compound been published?
As of the latest available information, a comprehensive, kinome-wide off-target screening profile for this compound has not been published in peer-reviewed literature. Studies have shown some evidence of its selectivity, for instance, it does not appear to affect the activity of the related R-Ras or the more distantly related Rho GTPase, Rac1, in cells.[1] However, the absence of a broad screening panel means that potential off-target interactions with other kinases or cellular proteins cannot be definitively ruled out.
Q3: What are the known on-target effects of this compound on cellular signaling?
This compound has been shown to dose-dependently inhibit the activation of Ras in response to stimuli like Epidermal Growth Factor (EGF).[1] Consequently, it suppresses the phosphorylation and activation of downstream effectors such as ERK1/2 and AKT.[1][3] This ultimately leads to the inhibition of cell proliferation in various cell lines, including those derived from prostate, lung, and ovarian cancers, particularly those with wild-type Ras.[1]
Q4: What is the reported potency of this compound?
In biochemical assays, this compound inhibits SOS1-mediated GDP/GTP exchange with an IC50 of 15.4 µM in a BODIPY-FL-GDP dissociation assay.[3] In cell-based assays, it has been shown to inhibit Ras-GTP activity and downstream signaling in the low micromolar range.[3]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.
| Observed Problem | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Troubleshooting Steps |
| Unexpectedly high cytotoxicity at low concentrations. | The cell line is highly dependent on the SOS1-Ras signaling pathway for survival. | The compound may be inhibiting other essential kinases or cellular processes. | 1. Confirm On-Target Effect: Perform a Western blot to verify the inhibition of p-ERK and p-AKT at the cytotoxic concentrations. 2. Control Experiments: Include a structurally unrelated SOS1 inhibitor (if available) to see if it phenocopies the effect. 3. Rescue Experiment: Attempt to rescue the phenotype by overexpressing a constitutively active form of Ras or a downstream effector. 4. Broad-Spectrum Kinase Profiling: If the effect persists and is suspected to be off-target, consider performing a kinase selectivity screen. |
| Variability in the inhibition of p-ERK/p-AKT between experiments. | Inconsistent cell density, serum starvation, or timing of stimulation and inhibitor treatment. | Inconsistent compound stability or solubility in media. | 1. Standardize Protocol: Ensure consistent cell seeding density, serum starvation duration, and precise timing of all experimental steps. 2. Fresh Compound Dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. 3. Vehicle Control: Always include a vehicle (e.g., DMSO) control to account for any solvent effects. 4. Monitor Cell Health: Ensure cells are healthy and not confluent before starting the experiment. |
| Inhibition of a signaling pathway not typically associated with Ras. | Crosstalk between the Ras pathway and the observed pathway in the specific cell line. | Direct inhibition of a component in the unexpected signaling pathway. | 1. Literature Review: Investigate known crosstalk between the Ras pathway and the observed pathway in your cellular context. 2. Orthogonal Inhibition: Use a different inhibitor targeting the Ras pathway (e.g., a MEK inhibitor) to see if the same effect is observed. 3. In Vitro Kinase Assay: Test the effect of this compound on the activity of key kinases in the unexpected pathway using in vitro assays. |
| Lack of effect on cell proliferation despite confirmed inhibition of Ras signaling. | The cell line may have redundant survival pathways or may not be dependent on the Ras pathway for proliferation. | The compound may have a cytostatic rather than cytotoxic effect. | 1. Alternative Proliferation Assays: Use multiple methods to assess cell viability and proliferation (e.g., Trypan blue exclusion, colony formation assay). 2. Cell Cycle Analysis: Perform flow cytometry to determine if the compound is causing cell cycle arrest. 3. Investigate Alternative Pathways: Use pathway analysis tools to identify other potential survival pathways active in your cell line. |
Experimental Protocols
Protocol 1: Western Blot Analysis of p-ERK and p-AKT Inhibition
This protocol details the steps to assess the on-target activity of this compound by measuring the phosphorylation of ERK and AKT.
Materials:
-
Cell culture reagents
-
This compound
-
Stimulant (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Serum Starvation: Once cells are attached, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 2 hours).
-
Stimulation: Add the stimulant (e.g., EGF at 50 ng/mL) and incubate for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 2: GST-Ras Pull-Down Assay for Ras Activation
This protocol is used to specifically pull down the active, GTP-bound form of Ras to assess the inhibitory effect of this compound.
Materials:
-
GST-Raf1-RBD (Ras Binding Domain) fusion protein
-
Glutathione-agarose beads
-
Cell lysates prepared as in the Western blot protocol
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Prepare Beads: Incubate GST-Raf1-RBD with glutathione-agarose beads to allow for binding.
-
Incubate with Lysates: Add equal amounts of protein from cell lysates (treated with this compound/vehicle and stimulated) to the bead-protein complex. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-Ras antibody. Also, run a parallel Western blot with the input lysates to show the total Ras levels.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
NSC-658497 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of NSC-658497 in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) for Ras GTPases.[1][2] It functions by binding directly to the catalytic site of SOS1, which competitively suppresses the interaction between SOS1 and Ras.[1][2] This inhibition prevents the exchange of GDP for GTP on Ras, thereby blocking its activation and inhibiting downstream signaling pathways, such as the Ras-MEK-ERK1/2 and Ras-PI3K-AKT pathways, which are crucial for cell proliferation.[3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations are summarized in the table below.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, dissolve 4.38 mg of this compound (Molecular Weight: 438.43 g/mol ) in 1 mL of DMSO. Vortex briefly to ensure it is fully dissolved.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for extended periods. While specific data on its stability in aqueous buffers is limited, it is best practice to prepare fresh dilutions from your DMSO stock solution into your aqueous experimental buffer or cell culture medium immediately before use. Discard any unused aqueous solutions of the compound.
Troubleshooting Guide
Issue 1: I am observing lower than expected efficacy or inconsistent results in my cell-based assays.
-
Possible Cause 1: Compound Degradation. this compound may degrade in aqueous cell culture media over the course of a long experiment (e.g., 48-72 hours).
-
Troubleshooting Tip: For long-term experiments, consider replenishing the media with freshly diluted this compound every 24 hours.
-
-
Possible Cause 2: Improper Stock Solution Storage. Repeated freeze-thaw cycles or prolonged storage of DMSO stock solutions at 4°C can lead to degradation.
-
Troubleshooting Tip: Aliquot your DMSO stock solution into single-use volumes and store them at -20°C or -80°C. Thaw a fresh aliquot for each experiment.
-
-
Possible Cause 3: Compound Precipitation. this compound has low solubility in aqueous solutions. Diluting a high concentration of the DMSO stock directly into your media can cause it to precipitate.
-
Troubleshooting Tip: Perform serial dilutions. First, dilute the DMSO stock in a small volume of media, vortex gently, and then add this to your final culture volume. Visually inspect the media for any signs of precipitation after adding the compound. The final DMSO concentration in your cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Issue 2: The inhibitory effect of this compound appears to be reversible.
-
Observation: The inhibitory effect on downstream signaling, such as ERK1/2 phosphorylation, may be reversible after the compound is removed.[3]
-
Experimental Consideration: This is an inherent characteristic of the compound. If a sustained inhibition is required, the compound needs to be present throughout the desired treatment period. For washout experiments, this reversibility can be an advantage.
-
Data Presentation
Table 1: Storage and Stability of this compound
| Format | Storage Temperature | Duration | Recommendations |
| Solid Powder | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment.[4] |
| -20°C | Long-term (months to years) | Recommended for long-term storage.[4] | |
| In DMSO | 4°C | Up to 2 weeks | For frequent use, but shorter-term stability.[5] |
| -20°C | Up to 1 month | General recommendation for stock solutions. | |
| -80°C | Up to 6 months | For longer-term storage of stock solutions.[5] |
Table 2: Experimental Concentrations of this compound
| Assay Type | Cell Line / System | Concentration Range | Incubation Time | Reference |
| In vitro GEF Assay | Purified H-Ras and SOS1 | 0 - 100 µM (IC₅₀ ≈ 15.4 µM) | 10 minutes | [1] |
| Cell-based Ras Activation | NIH/3T3 | 0 - 20 µM | 2 hours | [1] |
| Downstream Signaling (p-ERK, p-AKT) | NIH/3T3 | 0 - 100 µM | 2 hours | [1] |
| Cell Proliferation | PC-3, DU-145 | 0 - 60 µM | 3 days | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Reconstitution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C.
-
Working Dilution: For a typical in vitro assay, thaw a fresh aliquot. Perform serial dilutions in DMSO to achieve intermediate concentrations.
-
Final Dilution: Add the compound from the intermediate DMSO dilutions to the assay buffer. The final concentration of DMSO in the assay should be kept consistent across all conditions (typically ≤1%). For example, in the study by Evelyn et al., a final DMSO concentration of 1% was used.[3]
-
Incubation: After adding the compound, the reaction plate is typically shaken briefly and incubated for a specified time (e.g., 10 minutes at room temperature) before initiating the reaction.[3]
Protocol 2: Treatment of Cells in Culture with this compound
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Serum Starvation (if required): For studies involving growth factor stimulation, serum-starve the cells (e.g., in serum-free media or 0.5% serum) for 12-24 hours.
-
Compound Preparation: Thaw a fresh aliquot of your this compound DMSO stock solution. Prepare the desired final concentrations by diluting the stock solution in cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (generally <0.5%).
-
Cell Treatment: Remove the old media and add the media containing the appropriate concentration of this compound or vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 2 hours for signaling pathway analysis, or up to 3 days for proliferation assays).[1]
-
Downstream Analysis: After incubation, proceed with your planned analysis, such as cell lysis for Western blotting or performing a cell viability assay.
Mandatory Visualizations
Caption: SOS1-Ras signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
How to troubleshoot NSC-658497 experimental variability
Welcome to the technical support center for NSC-658497. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental variability and addressing common issues encountered when working with this SOS1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) for the small GTPase Ras.[1][2][3] It competitively binds to the catalytic site of SOS1, thereby preventing the interaction between SOS1 and Ras.[1][2][3] This inhibition blocks the exchange of GDP for GTP on Ras, leading to a dose-dependent reduction in Ras activation and the subsequent suppression of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation.[2][4]
Q2: In what solvent should I dissolve this compound and what are the recommended storage conditions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the compound desiccated at -20°C. For short-term storage, 0°C is suitable.[1] Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.[5]
Q3: What are the known binding affinity and inhibitory concentrations of this compound?
A3: The binding affinity (Kd) of this compound for the catalytic domain of SOS1 is approximately 7.0 μM.[2][5][6] The half-maximal inhibitory concentration (IC50) for the inhibition of SOS1-mediated GDP/GTP exchange on H-Ras is approximately 15.4 μM in biochemical assays.[4][6] In cell-based assays, effective concentrations for inhibiting Ras signaling and cell proliferation are typically in the micromolar range.[2][4]
Troubleshooting Guides
This section provides solutions to common problems that may arise during experiments with this compound.
Issue 1: High Variability in IC50 Values Across Experiments
Possible Causes:
-
Inconsistent Compound Preparation: Improper dissolution or storage of this compound can lead to variations in its effective concentration.
-
Cell Culture Conditions: Differences in cell density, passage number, and media composition (e.g., serum concentration) can significantly impact cellular response to inhibitors.[7]
-
Assay Protocol Deviations: Minor changes in incubation times, reagent concentrations, or detection methods can introduce variability.
-
Lot-to-Lot Variability: Different batches of this compound or other critical reagents may have slight differences in purity or activity.[8][9][10]
Troubleshooting Steps:
-
Standardize Compound Handling:
-
Always dissolve this compound in high-purity DMSO to prepare a concentrated stock solution.
-
Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, freshly dilute the stock solution to the final working concentrations in your cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).[2]
-
-
Control Cell Culture Parameters:
-
Use cells within a consistent and low passage number range.
-
Seed cells at a consistent density for all experiments.
-
Use the same batch of serum and media for a set of comparative experiments. Be aware that serum components can interact with small molecules.[7]
-
-
Strictly Adhere to Assay Protocols:
-
Follow a detailed, written protocol for all steps of the experiment.
-
Ensure accurate and consistent timing for compound treatment and assay measurements.
-
Use calibrated pipettes and well-maintained equipment.
-
-
Address Lot-to-Lot Variability:
-
If you suspect lot-to-lot variability, test the new lot in parallel with the old lot using a standard cell line and assay to confirm similar activity.
-
If significant differences are observed, a new IC50 curve should be generated for the new lot.
-
Issue 2: Low or No Inhibitory Effect Observed
Possible Causes:
-
Inactive Compound: The compound may have degraded due to improper storage.
-
Cell Line Resistance: The chosen cell line may have intrinsic resistance to SOS1 inhibition, for instance, due to mutations downstream of Ras in the signaling pathway. This compound has shown selectivity for cells with wild-type Ras over those with oncogenic Ras mutations.[2]
-
Suboptimal Assay Conditions: The concentration range tested may be too low, or the treatment duration may be too short.
Troubleshooting Steps:
-
Verify Compound Activity:
-
Test the compound on a sensitive, well-characterized cell line known to respond to SOS1 inhibition (e.g., NIH 3T3, DU-145, or PC-3 cells).[2]
-
If possible, use a fresh vial or a newly purchased lot of the compound.
-
-
Cell Line Characterization:
-
Confirm the Ras mutation status of your cell line. The inhibitory effect of this compound may be more pronounced in cells with wild-type Ras that are dependent on upstream signaling for Ras activation.[2]
-
Consider that some cell lines may rely on other GEFs for Ras activation, rendering them less sensitive to a SOS1-specific inhibitor.
-
-
Optimize Assay Parameters:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Conduct a time-course experiment to determine the optimal treatment duration. For signaling inhibition, a 2-hour pre-treatment is often used, while proliferation assays may require 2-3 days of treatment.[2]
-
Issue 3: Compound Precipitation in Media
Possible Causes:
-
Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.
-
Low DMSO Concentration: The final concentration of DMSO may be too low to maintain the compound in solution.
Troubleshooting Steps:
-
Prepare Intermediate Dilutions:
-
Instead of diluting a highly concentrated DMSO stock directly into the final medium, prepare intermediate dilutions in a mixture of DMSO and medium.
-
Ensure thorough mixing at each dilution step.
-
-
Visually Inspect Solutions:
-
Before adding the compound to the cells, visually inspect the final diluted solution for any signs of precipitation.
-
If precipitation is observed, remake the solution at a lower concentration.
-
-
Maintain Adequate DMSO Concentration:
-
While keeping the final DMSO concentration low is important for cell health, ensure it is sufficient to maintain the solubility of this compound at the desired working concentration. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines and can aid solubility.[2]
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Kd) | ~7.0 µM | Microscale Thermophoresis (MST) with purified SOS1 catalytic domain. | [2][5][6] |
| IC50 | ~15.4 µM | BODIPY-FL-GDP dissociation assay with purified H-Ras and SOS1 catalytic domain. | [4][6] |
| IC50 | ~22.2 µM | FL-GDP dissociation from Ras catalyzed by Sos1. | [6] |
| IC50 | ~40.8 µM | TR-GTP loading of Ras catalyzed by Sos1. | [6] |
Experimental Protocols
Protocol 1: Ras Activation Pull-Down Assay
This protocol is adapted from established methods to measure the levels of active, GTP-bound Ras.[2]
Materials:
-
Cells of interest
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
GST-Raf1-RBD (Ras Binding Domain) beads
-
SDS-PAGE and Western Blotting reagents
-
Anti-Ras antibody
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Pull-Down of Active Ras:
-
Normalize the protein concentration of the lysates.
-
Incubate the lysates with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Ras antibody to detect the amount of active, pulled-down Ras.
-
Analyze a portion of the total cell lysate to determine the total Ras levels as a loading control.
-
Mandatory Visualizations
Caption: SOS1-Ras signaling pathway and the inhibitory action of this compound.
References
- 1. This compound ; CAS: 909197-38-2 [aobious.com]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. NSC 658497| CAS 909197-38-2 [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to NSC-658497 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SOS1 inhibitor, NSC-658497.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Son of Sevenless 1 (SOS1) protein. SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating Ras proteins by catalyzing the exchange of GDP for GTP. This compound competitively binds to the catalytic site of SOS1, preventing its interaction with Ras. This inhibition leads to a decrease in the levels of active, GTP-bound Ras and subsequently suppresses downstream signaling pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
Q2: In which cancer cell types is this compound expected to be most effective?
This compound has demonstrated greater efficacy in cancer cells with wild-type KRAS that exhibit elevated Ras signaling, as opposed to cells with oncogenic KRAS mutations.[1][2] This is because oncogenic KRAS mutants are often constitutively active and less dependent on GEFs like SOS1 for their activation. However, combination strategies with SOS1 inhibitors are being explored to overcome resistance in KRAS-mutant cancers.[1][2][3]
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, resistance to inhibitors targeting the Ras-MAPK pathway, including SOS1 inhibitors, can arise through several mechanisms:
-
Reactivation of the MAPK Pathway: Cancer cells can develop resistance by reactivating the MAPK pathway through various feedback loops or upregulation of upstream components like receptor tyrosine kinases (RTKs).[1][3][4]
-
Secondary Mutations in KRAS: Mutations in the KRAS gene, other than the primary oncogenic driver mutation, can emerge and confer resistance to SOS1 inhibition.[3]
-
Upregulation of Parallel Signaling Pathways: Cancer cells may compensate for the inhibition of the MAPK pathway by upregulating alternative survival pathways, such as the PI3K-AKT pathway.
-
Increased SOS1 Expression: Overexpression of the SOS1 protein could potentially titrate out the inhibitor, leading to reduced efficacy.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Reduced or no inhibition of cell proliferation in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm Resistance: Re-evaluate the IC50 of this compound in your cell line compared to the parental line. 2. Analyze Signaling Pathways: Use Western blotting to check for reactivation of the MAPK (p-ERK) and/or PI3K/AKT (p-AKT) pathways. 3. Sequence KRAS: Check for secondary mutations in the KRAS gene. 4. Explore Combination Therapies: Test the synergistic effects of this compound with inhibitors of RTKs, MEK, or PI3K.[1][3] |
| High background in Western blot for phosphorylated proteins. | Suboptimal antibody concentration or blocking. | 1. Optimize Antibody Dilution: Perform a titration of your primary antibody to find the optimal concentration. 2. Optimize Blocking: Increase the concentration of your blocking agent (e.g., BSA or non-fat milk) or the incubation time. 3. Use Phosphatase Inhibitors: Ensure that your lysis and wash buffers contain fresh phosphatase inhibitors to preserve the phosphorylation status of your proteins. |
| Inconsistent results in the SOS1-Ras interaction assay. | Issues with protein quality or assay conditions. | 1. Verify Protein Integrity: Check the purity and activity of your recombinant SOS1 and Ras proteins using SDS-PAGE and a functional assay. 2. Optimize Assay Buffer: Ensure the buffer conditions (pH, salt concentration, and additives) are optimal for the interaction. 3. Control for Non-specific Binding: Include appropriate negative controls, such as a mutant SOS1 that does not bind Ras or an irrelevant protein. |
| Variable IC50 values in cell viability assays. | Inconsistent cell seeding density or reagent preparation. | 1. Standardize Cell Seeding: Ensure a consistent number of viable cells are seeded in each well. 2. Prepare Fresh Reagents: Prepare fresh dilutions of this compound and viability assay reagents for each experiment. 3. Monitor Cell Health: Regularly check the morphology and growth rate of your cell lines to ensure they are healthy and free from contamination. |
Quantitative Data
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Reference |
| HOP-92 | Non-Small Cell Lung Cancer | Wild-Type | Lower sensitivity | Fictional Example |
| OVCAR-3 | Ovarian Cancer | Wild-Type | Lower sensitivity | Fictional Example |
| A549 | Non-Small Cell Lung Cancer | G12S Mutant | Higher sensitivity | Fictional Example |
| OVCAR-5 | Ovarian Cancer | G12V Mutant | Higher sensitivity | Fictional Example |
| DU-145 | Prostate Cancer | Wild-Type | ~20-40 | Fictional Example |
| PC-3 | Prostate Cancer | Wild-Type | ~20-40 | Fictional Example |
Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions. Researchers should determine the IC50 for their own cell lines and experimental setup.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MAPK and PI3K/AKT Signaling
This protocol is for assessing the phosphorylation status of ERK and AKT.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control (β-actin).[5][6][7][8]
Protocol 3: SOS1-Ras Interaction Assay (GST-Raf1 Pulldown)
This protocol is for assessing the level of active, GTP-bound Ras.[9][10][11][12][13]
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., Mg2+ Lysis/Wash Buffer)
-
GST-Raf1-RBD (Ras Binding Domain) beads
-
Glutathione-agarose beads
-
Wash buffer
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibody (pan-Ras)
-
Western blot reagents (as in Protocol 2)
Procedure:
-
Treat cells with this compound as required.
-
Lyse cells in an appropriate lysis buffer and clarify the lysate by centrifugation.
-
Incubate the cell lysates (500-1000 µg of total protein) with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three to five times with wash buffer to remove non-specific binding.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using a pan-Ras antibody.
-
The amount of pulled-down Ras corresponds to the amount of active, GTP-bound Ras in the cell lysate.
Visualizations
References
- 1. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 12. cytoskeleton.com [cytoskeleton.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: NSC-658497 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of NSC-658497 on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: this compound, an inhibitor of the Son of Sevenless 1 (SOS1) protein, has been observed to inhibit the proliferation of non-cancerous cell lines, such as murine embryonic fibroblasts (NIH/3T3), in a dose-dependent manner.[1] While the primary focus of research has been on its anti-cancer effects, studies show that it can impact the proliferation of normal cells by inhibiting the Ras signaling pathway.[1]
Q2: What is the mechanism of action of this compound in non-cancerous cells?
A2: this compound functions by targeting SOS1, a guanine nucleotide exchange factor (GEF) that activates Ras proteins. By inhibiting SOS1, this compound prevents the activation of Ras and its downstream signaling cascades, primarily the RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, and their inhibition leads to a decrease in cell growth.[1]
Q3: Are there any published IC50 values for this compound in non-cancerous cell lines?
Q4: How does the cytotoxicity of this compound in non-cancerous cells compare to its effect on cancer cells?
A4: this compound is generally designed to target cancer cells where the Ras signaling pathway is often hyperactivated. Therefore, it is expected to exhibit greater potency in susceptible cancer cell lines compared to non-cancerous cells. However, since the SOS1-Ras pathway is also essential for the proliferation of normal cells, a cytotoxic or anti-proliferative effect can still be observed in non-cancerous cell lines.
Data Presentation
Table 1: Summary of this compound Cytotoxicity Data in a Non-Cancerous Cell Line
| Cell Line | Organism | Cell Type | Assay | Concentration Range Tested (µM) | Observed Effect |
| NIH/3T3 | Mouse | Embryonic Fibroblast | MTS Assay | 0 - 100 | Dose-dependent inhibition of proliferation[1] |
Note: A specific IC50 value has not been reported in the cited literature. Researchers should determine the IC50 empirically for their specific non-cancerous cell line and experimental setup.
Experimental Protocols
Detailed Methodology for a Standard Cytotoxicity Assay (MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
1. Cell Seeding:
- Culture NIH/3T3 cells (or other non-cancerous cell line of interest) in appropriate media and conditions.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well.
- Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM).
- Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
- Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTS Reagent Addition and Incubation:
- Following the incubation period, add 20 µL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time should be optimized for the cell line being used.
4. Absorbance Measurement:
- After the incubation with MTS reagent, measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
- Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
Experimental workflow for assessing this compound cytotoxicity.
This compound inhibits the SOS1-mediated Ras signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during reagent addition. 3. "Edge effect" in the 96-well plate. | 1. Ensure the cell suspension is homogenous before and during seeding. 2. Use a multichannel pipette and ensure it is calibrated correctly. Change tips between different drug concentrations. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity. |
| Low signal or low absorbance readings | 1. Insufficient number of viable cells. 2. Incubation time with the assay reagent (e.g., MTS) is too short. 3. The compound interferes with the assay chemistry. | 1. Increase the initial cell seeding density or extend the culture period before adding the compound. 2. Optimize the incubation time for your specific cell line to allow for sufficient color development. 3. Run a control with the compound in cell-free medium to check for direct interaction with the assay reagent. |
| High background in "medium only" wells | 1. Contamination of the culture medium or reagents. 2. The compound itself is colored and absorbs at the measurement wavelength. | 1. Use fresh, sterile medium and reagents. Check for signs of contamination in your cultures. 2. Include a "compound only" control (compound in medium without cells) and subtract its absorbance from the treated wells. |
| Unexpectedly high or low cytotoxicity | 1. Incorrect concentration of this compound. 2. Cell line is more or less sensitive than expected. 3. Issues with the compound's solubility or stability in the culture medium. | 1. Double-check all calculations for dilutions and ensure the stock solution is at the correct concentration. 2. Perform a preliminary experiment with a wider range of concentrations to determine the optimal range for your cell line. 3. Ensure this compound is fully dissolved in the stock solution and that the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
References
Adjusting NSC-658497 treatment time for optimal results
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing NSC-658497 in their experiments. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to optimize your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal treatment time for this compound to observe an effect on cell proliferation?
A1: The optimal treatment time can vary depending on the cell line and its doubling time. For cell proliferation assays, such as the MTS assay, treatment durations of 24, 48, and 72 hours are commonly used.[1] A 3-day (72-hour) proliferation assay has also been shown to be effective for prostate cancer cell lines like DU-145 and PC-3.[1] We recommend performing a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific cell model.
Q2: How long should I pre-treat my cells with this compound before assessing downstream signaling pathways?
A2: To effectively inhibit Ras signaling, a pre-treatment time of 2 hours with this compound is recommended before stimulating the cells with growth factors like EGF.[1] This allows sufficient time for the compound to enter the cells and engage with its target, SOS1.
Q3: My cell viability results are inconsistent. What could be the cause?
A3: Inconsistent results in viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variability. For a 96-well plate, seeding 1,000-2,000 cells per well and allowing them to attach for 24 hours before treatment is a good starting point.[1]
-
Compound Solubility: this compound should be fully dissolved in a suitable solvent (like DMSO) before being diluted in culture medium. Precipitates can lead to inaccurate concentrations.
-
Assay Incubation Time: The incubation time with the viability reagent (e.g., MTS, MTT) is critical. A 2-hour incubation is reported for the MTS assay.[1] Ensure this time is consistent across all plates and experiments.
-
DMSO Concentration: Keep the final concentration of the vehicle (e.g., DMSO) constant across all wells, including untreated controls, to avoid solvent-induced toxicity.
Q4: I am not observing inhibition of ERK or AKT phosphorylation. What should I check?
A4: If you are not seeing the expected inhibition of downstream signaling, consider the following:
-
Serum Starvation: For experiments involving growth factor stimulation (e.g., EGF), it is crucial to serum-starve the cells overnight. This reduces basal signaling activity and allows for a clearer window to observe stimulus-induced activation and its inhibition.[1]
-
Stimulation Time: The timing of growth factor stimulation is key. A short stimulation, for example, 5 minutes with 50 ng/mL EGF, is often sufficient to see a robust activation of Ras and its downstream effectors.[1]
-
Compound Concentration: Ensure you are using an effective concentration of this compound. The required concentration can be cell-line dependent. A dose-response experiment is recommended to determine the optimal inhibitory concentration for your system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from biochemical and cell-based assays.
Table 1: In Vitro Biochemical Activity
| Parameter | Description | Value | Reference |
| IC₅₀ | Concentration for 50% inhibition of SOS1-catalyzed Ras GEF activity. | ~15.4 µM | [2] |
| Kd | Dissociation constant for direct binding to the SOS1 catalytic domain (SOS1-cat). | ~7.04 µM | [1] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay Type | Treatment Duration | Effective Concentration Range | Reference |
| NIH 3T3 | Proliferation (MTS) | 24 - 72 hours | Dose-dependent inhibition observed | [1] |
| NIH 3T3 | P-ERK/P-AKT (Western Blot) | 2 hours pre-treatment | Dose-dependent inhibition observed | [1] |
| DU-145 | Proliferation (MTS) | 3 days | Dose-dependent inhibition observed | [1] |
| PC-3 | Proliferation (MTS) | 3 days | Dose-dependent inhibition observed | [1] |
| HeLa | Proliferation (MTS) | Not specified | Dose-dependent inhibition observed | [2] |
Experimental Protocols
Protocol 1: Cell Proliferation (MTS Assay)
This protocol is adapted from methodologies used to assess the effect of this compound on cell proliferation.[1]
-
Cell Seeding: Trypsinize and count cells. Seed 1,000-2,000 cells in 100 µL of complete medium per well of a 96-well plate.
-
Incubation: Culture the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach and resume growth.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired final concentrations of the compound to the wells. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Treat the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS substrate to each well.
-
Final Incubation: Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Protocol 2: Western Blot for Ras Downstream Signaling
This protocol details the steps to analyze the phosphorylation status of ERK1/2 and AKT following this compound treatment.[1]
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate the cells overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (and a vehicle control) in serum-free medium for 2 hours.
-
Stimulation: Add epidermal growth factor (EGF) to a final concentration of 50 ng/mL and incubate for 5 minutes at 37°C.
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-AKT, and total AKT. Use a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize the protein bands.
Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound in the Ras signaling pathway.
Experimental Workflow
Caption: General experimental workflow for testing this compound effects.
References
Validation & Comparative
A Comparative Guide to SOS1 Inhibitors: NSC-658497 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF), has emerged as a significant therapeutic target in oncology, particularly for cancers driven by aberrant Ras signaling. SOS1 facilitates the activation of Ras proteins by catalyzing the exchange of GDP for GTP, a critical step in activating downstream pro-proliferative pathways like the MAPK and PI3K/Akt signaling cascades. The development of small molecule inhibitors that disrupt the SOS1-Ras interaction or inhibit SOS1's catalytic activity represents a promising strategy for treating a wide range of cancers.
This guide provides a detailed comparison of NSC-658497, an early lead compound targeting the catalytic site of SOS1, with other notable SOS1 inhibitors that have since been developed, including BI-3406, MRTX0902, and BAY-293. We present key quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field.
The SOS1 Signaling Pathway
SOS1 acts as a critical link between receptor tyrosine kinases (RTKs) and Ras activation. Upon growth factor binding to an RTK, the adaptor protein Grb2 is recruited to the activated receptor and in turn recruits SOS1 to the plasma membrane, bringing it into proximity with Ras. SOS1 then catalyzes the exchange of GDP for GTP on Ras, leading to its activation and the subsequent engagement of downstream effector pathways that drive cell proliferation, survival, and differentiation.
Caption: The SOS1-mediated Ras activation signaling pathway.
Comparative Performance of SOS1 Inhibitors
The following table summarizes the key biochemical and cellular potency data for this compound and other well-characterized SOS1 inhibitors. These values provide a quantitative basis for comparing their efficacy in disrupting the SOS1-Ras interaction and inhibiting downstream signaling.
| Inhibitor | Target Interaction | IC50 | Kd | Ki | Assay Type | Reference |
| This compound | SOS1 Catalytic Site | 15.4 µM | 7.0 µM | - | BODIPY-FL GDP Dissociation | |
| 22.2 µM | FL-GDP Dissociation | |||||
| 40.8 µM | TR-GTP Loading | |||||
| - | Microscale Thermophoresis | |||||
| BI-3406 | SOS1-KRAS Interaction | 6 nM | - | - | Not Specified | |
| 5 nM | AlphaScreen | |||||
| Cellular (pERK) | 4 nM | HTRF (NCI-H358 cells) | ||||
| Cellular (Proliferation) | 24 nM | NCI-H358 cells | ||||
| MRTX0902 | SOS1-KRAS Interaction | 13.8 nM (WT KRAS) | - | 2.1 nM | HTRF | |
| 30.7 nM (KRAS G12C) | HTRF | |||||
| SOS1-mediated GTP Exchange | 15 nM | HTRF | ||||
| Cellular (pERK) | 29 nM | MKN1 cells | ||||
| BAY-293 | KRAS-SOS1 Interaction | 21 nM | - | - | Not Specified | |
| Cellular (pERK) | 180 nM | K562 cells | ||||
| Cellular (Proliferation) | ~1 µM | K562, MOLM-13 cells |
Experimental Workflow for SOS1 Inhibitor Evaluation
The discovery and validation of novel SOS1 inhibitors typically follow a structured workflow, beginning with high-throughput screening to identify initial hits, followed by a series of biochemical and cell-based assays to characterize their potency, selectivity, and mechanism of action.
Caption: A typical experimental workflow for SOS1 inhibitor evaluation.
Detailed Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) for SOS1-KRAS Interaction
This assay quantitatively measures the protein-protein interaction between SOS1 and KRAS and is commonly used for high-throughput screening of inhibitors.
-
Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (e.g., Terbium cryptate) and an acceptor fluorophore (e.g., XL665 or d2). Tagged recombinant SOS1 and KRAS proteins are used. When the proteins interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors that disrupt this interaction cause a decrease in the HTRF signal.
-
Materials:
-
Tagged human recombinant SOS1 (e.g., with Tag2)
-
Tagged human recombinant KRAS (e.g., with Tag1), pre-loaded with GDP
-
Anti-Tag2 antibody labeled with Terbium cryptate (donor)
-
Anti-Tag1 antibody labeled with XL665 (acceptor)
-
GTP solution (e.g., 10 mM stock)
-
Assay buffer and detection buffer
-
Test compounds (inhibitors)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
-
-
Protocol:
-
Prepare working solutions of test compounds at various concentrations.
-
Dispense the compound solutions into the wells of the 384-well plate.
-
Prepare a mix of GTP and Tag1-KRAS protein in assay buffer. Add this mix to the wells.
-
Add the Tag2-SOS1 protein solution to the wells.
-
Prepare a pre-mix of the anti-Tag2-Terbium and anti-Tag1-XL665 antibodies in detection buffer.
-
Dispense the antibody mix into all wells.
-
Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours to overnight) to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot the results against inhibitor concentration to determine the IC50 value.
-
BODIPY-FL GDP Dissociation Assay for SOS1 GEF Activity
This fluorescence-based assay monitors the catalytic activity of SOS1 by measuring the rate of dissociation of a fluorescent GDP analog from Ras.
-
Principle: The fluorescence of BODIPY-FL GDP is significantly enhanced when it is bound to Ras. In the presence of a large excess of unlabeled GTP, SOS1 catalyzes the exchange of the bound BODIPY-FL GDP for unlabeled GTP. This leads to the release of BODIPY-FL GDP into the solution, causing a decrease in fluorescence over time. Inhibitors of SOS1's GEF activity will slow down this rate of fluorescence decay.
-
Materials:
-
Recombinant H-Ras protein
-
Recombinant catalytic domain of SOS1 (SOS1-cat)
-
BODIPY-FL GDP
-
Unlabeled GTP
-
Assay buffer (e.g., containing Tris-HCl, NaCl, MgCl2)
-
Test compounds (inhibitors)
-
Fluorescence plate reader
-
-
Protocol:
-
Pre-load H-Ras with BODIPY-FL GDP by incubating them together. The loading can be stopped by adding MgCl2.
-
Prepare a reaction mixture in a microplate containing the assay buffer, a high concentration of unlabeled GTP, and the test compound at various concentrations.
-
Initiate the reaction by adding a mixture of SOS1-cat and the pre-loaded H-Ras-BODIPY-FL GDP to the wells.
-
Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
The initial rate of the reaction is determined from the slope of the fluorescence decay curve.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.
-
Microscale Thermophoresis (MST) for Binding Affinity (Kd)
MST is a biophysical technique used to quantify the binding affinity between two molecules in solution by measuring the motion of molecules in a microscopic temperature gradient.
-
Principle: A fluorescently labeled molecule (e.g., SOS1) is mixed with a non-labeled binding partner (the inhibitor, e.g., this compound) at varying concentrations. The movement of the fluorescently labeled molecule along a temperature gradient induced by an infrared laser is monitored. This movement, or thermophoresis, changes upon binding of the ligand. The change in thermophoresis is plotted against the ligand concentration to determine the dissociation constant (Kd).
-
Materials:
-
Purified, fluorescently labeled SOS1 protein (e.g., NT-647 amine-labeled)
-
Test compound (inhibitor)
-
Assay buffer
-
MST instrument and capillaries
-
-
Protocol:
-
Prepare a series of dilutions of the unlabeled inhibitor in the assay buffer.
-
Mix each dilution with a constant concentration of the fluorescently labeled SOS1 protein.
-
Load the samples into hydrophilic capillaries.
-
Place the capillaries into the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence change in the heated spot.
-
The normalized fluorescence change is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a binding curve to determine the dissociation constant (Kd).
-
Conclusion
This compound was a foundational tool in establishing the principle of targeting the catalytic activity of SOS1 for cancer therapy. While its potency is modest compared to more recently developed inhibitors, the studies involving this compound provided crucial insights into the druggability of SOS1. Subsequent research has led to the discovery of highly potent and selective inhibitors like BI-3406, MRTX0902, and BAY-293, which exhibit nanomolar efficacy in both biochemical and cellular assays. These newer compounds, which primarily function by disrupting the protein-protein interaction between SOS1 and KRAS, are now being explored in clinical settings, often in combination with other targeted therapies like MEK or direct KRAS inhibitors, to overcome therapeutic resistance. This guide provides a comparative overview and the experimental basis for the continued investigation and development of SOS1 inhibitors as a promising therapeutic strategy for RAS-driven cancers.
A Comparative Analysis of SOS1 Inhibitors: NSC-658497 vs. BAY-293
In the landscape of targeted cancer therapy, the inhibition of the Son of Sevenless 1 (SOS1) protein, a crucial guanine nucleotide exchange factor (GEF) for RAS proteins, has emerged as a promising strategy. Two notable small molecule inhibitors that target this interaction are NSC-658497 and BAY-293. This guide provides a detailed comparative study of these two compounds, focusing on their mechanism of action, performance data from preclinical studies, and the experimental protocols used for their evaluation. This objective comparison is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting the SOS1-RAS Interface
Both this compound and BAY-293 function by disrupting the interaction between SOS1 and RAS, thereby preventing the exchange of GDP for GTP on RAS and inhibiting its activation. However, their specific binding interactions and discovery origins differ.
This compound was identified through a rational design approach that coupled virtual screening of a compound library from the National Cancer Institute with experimental validation.[1][2] It acts as a competitive inhibitor, binding to the catalytic site of SOS1 and directly blocking its interaction with RAS.[3][4] Mutagenesis and structure-activity relationship studies have confirmed that this compound's site of action is within the catalytic domain of SOS1.[3][4]
BAY-293 was developed as a potent and selective inhibitor of the KRAS-SOS1 interaction.[5][6] It effectively blocks RAS activation by disrupting this protein-protein interaction.[7][8] BAY-293 is noted for its high affinity and has been characterized as a valuable chemical probe for investigating the biological consequences of SOS1 inhibition.[5]
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and BAY-293, allowing for a direct comparison of their potency and cellular activity.
| Parameter | This compound | BAY-293 | Reference |
| Target | SOS1 catalytic site | KRAS-SOS1 interaction | [3][6] |
| IC50 (SOS1-RAS Interaction) | 15.4 µM | 21 nM | [6][9] |
| Binding Affinity (Kd to SOS1) | 7.04 µM | Not explicitly stated | [3] |
Table 1: Biochemical Potency of this compound and BAY-293
| Cell Line | KRAS Status | This compound (IC50) | BAY-293 (IC50) | Reference |
| K-562 | Wild-type | Not Reported | 1,090 nM | [5] |
| MOLM-13 | Wild-type | Not Reported | 995 nM | [5] |
| NCI-H358 | G12C | Not Reported | 3,480 nM | [5] |
| Calu-1 | G12C | Not Reported | 3,190 nM | [5] |
| BxPC3 | Wild-type | Not Reported | 2.07 µM | [10] |
| MIA PaCa-2 | G12C | Not Reported | 2.90 µM | [10] |
| AsPC-1 | G12D | Not Reported | 3.16 µM | [10] |
| DU-145 (Prostate) | Not specified | Dose-dependent inhibition of proliferation | Not Reported | [3] |
| PC-3 (Prostate) | Not specified | Dose-dependent inhibition of proliferation | Not Reported | [3] |
| HeLa | Not specified | Dose-dependent inhibition of proliferation | Submicromolar IC50 for RAS activation | [3][11] |
| NIH 3T3 | Not specified | Dose-dependent inhibition of proliferation | Not Reported | [3] |
Table 2: Antiproliferative Activity of this compound and BAY-293 in Cancer Cell Lines
Signaling Pathway Inhibition
Both compounds have been shown to inhibit downstream signaling pathways regulated by RAS.
This compound dose-dependently inhibits the phosphorylation of ERK1/2 and AKT in NIH 3T3 fibroblasts and HeLa cells, which are key effectors in the MAPK/ERK and PI3K/AKT pathways, respectively.[3][9]
BAY-293 effectively inhibits the RAS-RAF-MEK-ERK pathway.[11] In K-562 cells, it efficiently reduces the levels of phosphorylated ERK (pERK) without affecting the total ERK protein levels.[5][11] Studies have also shown its ability to modulate the NF-κB/IκBα pathway in oral squamous cell carcinoma cells.[12]
Synergistic Effects
BAY-293 has demonstrated synergistic effects when combined with other targeted therapies. For instance, it shows synergy with the KRAS G12C inhibitor ARS-853. Combination studies have also revealed synergistic activity with modulators of glucose metabolism, inhibitors of cellular proliferation, and various chemotherapeutics in non-small cell lung cancer and pancreatic cancer cell lines.[10][13]
Information on the synergistic effects of This compound is less reported in the provided search results.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating these inhibitors.
Caption: Targeted SOS1-RAS Signaling Pathway.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of key experimental methodologies used in the evaluation of this compound and BAY-293, based on the available literature.
SOS1-Catalyzed Nucleotide Exchange Assay (for this compound)
This assay measures the ability of SOS1 to catalyze the exchange of GDP for a fluorescent GTP analog on RAS. The inhibition of this process by this compound is quantified. A typical protocol involves:
-
Reagents: Purified recombinant SOS1 catalytic domain, purified RAS protein, mant-GTP (a fluorescent GTP analog), and GDP.
-
Procedure:
-
RAS is pre-loaded with GDP.
-
This compound at various concentrations is pre-incubated with SOS1.
-
The nucleotide exchange reaction is initiated by adding the SOS1-inhibitor complex and mant-GTP to the GDP-loaded RAS.
-
The increase in fluorescence, corresponding to the binding of mant-GTP to RAS, is monitored over time using a fluorescence plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Microscale Thermophoresis (MST) Binding Assay (for this compound)
MST is used to quantify the binding affinity between this compound and SOS1.[3]
-
Reagents: Purified His-tagged SOS1 catalytic domain, this compound.
-
Procedure:
-
The SOS1 protein is fluorescently labeled.
-
A constant concentration of labeled SOS1 is mixed with a serial dilution of this compound.
-
The samples are loaded into capillaries, and the thermophoretic movement of the labeled SOS1 is measured.
-
Changes in thermophoresis upon binding of this compound are used to determine the dissociation constant (Kd).[3]
-
Cell Proliferation (MTS) Assay (for this compound and BAY-293)
This colorimetric assay assesses the effect of the inhibitors on cell viability and proliferation.
-
Reagents: Cancer cell lines, cell culture medium, MTS reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or BAY-293 for a specified period (e.g., 72 hours).[5]
-
MTS reagent is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
The absorbance is measured using a plate reader, and the percentage of cell viability is calculated relative to untreated control cells.
-
Western Blotting for Downstream Signaling (for this compound and BAY-293)
This technique is used to detect changes in the phosphorylation status of key signaling proteins downstream of RAS.
-
Reagents: Cell lysates from treated and untreated cells, primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT), secondary antibodies conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate.
-
Procedure:
-
Cells are serum-starved and then pre-treated with the inhibitor before stimulation with a growth factor (e.g., EGF) to activate the pathway.[3]
-
Cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against the phosphorylated and total forms of the proteins of interest.
-
After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Conclusion
Both this compound and BAY-293 are valuable tools for studying the role of the SOS1-RAS interaction in cancer. Based on the available data, BAY-293 exhibits significantly higher potency in biochemical assays, with an IC50 in the nanomolar range compared to the micromolar IC50 of this compound. BAY-293 has also been more extensively characterized in a wider range of cancer cell lines and in combination studies. However, this compound represents a key proof-of-concept for the rational design of SOS1 inhibitors targeting the catalytic site.[3] The choice between these compounds for research purposes may depend on the specific experimental context, including the desired potency and the cell systems being investigated. Further studies, including head-to-head in vivo comparisons, would be beneficial for a more complete understanding of their relative therapeutic potential.
References
- 1. Compounds can target Ras pathway | MDedge [mdedge.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. BAY-293 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. BAY-293 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Antitumor effect of SOS-1/KRAS inhibitor BAY-293 against head and neck carcinoma [tesidottorato.depositolegale.it]
- 13. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-proliferative Effects of the SOS1 Inhibitor NSC-658497
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of NSC-658497, a small molecule inhibitor of Son of sevenless 1 (SOS1). As the reproducibility of foundational scientific findings is paramount, this document summarizes the initial characterization of this compound and juxtaposes its reported efficacy with that of newer, alternative SOS1 inhibitors. The information presented is intended to offer an objective overview to inform future research and drug development efforts targeting the Ras signaling pathway.
Introduction to this compound
This compound was identified through a rational design and virtual screening approach as a small molecule that targets the catalytic site of SOS1.[1][2][3] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in activating Ras, a key molecular switch in signaling pathways that drive cell proliferation.[1][2] By binding to SOS1, this compound competitively inhibits the SOS1-Ras interaction, thereby preventing Ras activation and suppressing downstream pro-proliferative signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways.[1][2] The foundational research on this compound demonstrated its dose-dependent efficacy in inhibiting Ras signaling and the proliferation of various cancer cell lines.[1][2][4]
It is important to note that since the initial reports, there is a lack of publicly available studies specifically aimed at reproducing the anti-proliferative effects of this compound. This guide, therefore, focuses on presenting the data as originally published and provides a comparison with more recently developed SOS1 inhibitors to offer a broader context of the current landscape of SOS1-targeted therapies.
Quantitative Data on Anti-proliferative Effects
The anti-proliferative activity of this compound and a selection of alternative SOS1 inhibitors are summarized below. The data for this compound is derived from the initial characterization study by Evelyn et al. (2014).
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Ras Status | This compound Concentration | % Inhibition / Effect | Citation |
| NIH 3T3 | Mouse Fibroblast | Wild-type | 10 µM | Significant inhibition | [2] |
| NIH 3T3 | Mouse Fibroblast | Wild-type | 20 µM | Significant inhibition | [2] |
| NIH 3T3 | Mouse Fibroblast | Wild-type | 40 µM | Significant inhibition | [2] |
| HeLa | Cervical Cancer | Wild-type | Dose-dependent | Inhibition of proliferation | [2] |
| DU-145 | Prostate Cancer | Wild-type | Dose-dependent | Inhibition of proliferation | [2] |
| PC-3 | Prostate Cancer | Wild-type | Dose-dependent | Inhibition of proliferation | [2] |
| HOP-92 | Non-small Cell Lung Cancer | Wild-type K-Ras | Not specified | Sensitive | [2] |
| OVCAR-3 | Ovarian Cancer | Wild-type K-Ras | Not specified | Sensitive | [2] |
| A549 | Non-small Cell Lung Cancer | KRAS G12S | Not specified | Less sensitive | [2] |
| OVCAR-5 | Ovarian Cancer | KRAS G12V | Not specified | Less sensitive | [2] |
Table 2: Comparison of Anti-proliferative Activity of SOS1 Inhibitors
| Compound | Cell Line | Cancer Type | Ras Status | IC50 | Citation |
| This compound | HeLa | Cervical Cancer | Wild-type | ~20-40 µM (estimated from dose-response curves) | [2] |
| BAY-293 | K-562 | Chronic Myelogenous Leukemia | Wild-type KRAS | 1.09 µM | [1] |
| BAY-293 | MOLM-13 | Acute Myeloid Leukemia | Wild-type KRAS | 0.995 µM | [1] |
| BAY-293 | NCI-H358 | Non-small Cell Lung Cancer | KRAS G12C | 3.48 µM | [1] |
| BAY-293 | Calu-1 | Non-small Cell Lung Cancer | KRAS G12C | 3.19 µM | [1] |
| BI-3406 | NCI-H358 | Non-small Cell Lung Cancer | KRAS G12C | 24 nM | [5] |
| BI-3406 | DLD-1 | Colorectal Cancer | KRAS G13D | Not specified (pERK IC50 = 24 nM) | [5] |
| BI-3406 | A549 | Non-small Cell Lung Cancer | KRAS G12S | ~10-220 nM (in 3D proliferation assays) | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the methods used to assess the anti-proliferative effects of this compound, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Comparative Guide to the Binding Site of NSC-658497 on SOS1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data confirming the binding site of the small molecule inhibitor NSC-658497 on Son of Sevenless 1 (SOS1), a key guanine nucleotide exchange factor (GEF) for Ras GTPases. This analysis extends to other notable SOS1 inhibitors, offering a valuable resource for the ongoing development of targeted cancer therapeutics.
This compound has been identified as a competitive inhibitor of the SOS1-Ras interaction, directly binding to the catalytic site of SOS1.[1][2][3] This interaction sterically hinders the binding of Ras to SOS1, thereby preventing the exchange of GDP for GTP and attenuating downstream Ras signaling pathways implicated in cell proliferation and survival.[1][2] Mutagenesis studies have been pivotal in pinpointing the precise binding pocket, revealing that residues I825, T828, T829, and Y912 within the catalytic domain of SOS1 are indispensable for the binding of this compound.[1][4]
Comparative Analysis of SOS1 Inhibitors
To provide a broader context for the significance of this compound, this guide includes a comparative analysis with other well-characterized SOS1 inhibitors. The following table summarizes key quantitative data, including binding affinities and inhibitory concentrations, offering a snapshot of their relative potencies and therapeutic potential.
| Compound | Binding Site on SOS1 | Binding Affinity (Kd/Ki) | IC50 (SOS1-Ras Interaction) | IC50 (Cell-based Assays) | Reference |
| This compound | Catalytic Site | ~7.0 µM (Kd) | 15.4 µM | Varies by cell line | [1][2] |
| BAY-293 | Catalytic Site | 450 nM (Kd) | 21 nM | ~1-3.5 µM | [5][6][7][8][9] |
| BI-3406 | Catalytic Site | 3 nM (Kd) | 5-6 nM | Varies by cell line (nM range) | [2][3][10][11][12] |
| MRTX0902 | Catalytic Site | 1.78-2.2 nM (Ki) | 46 nM | 29 nM (MKN1 cells) | [13][14][15][16][17] |
Experimental Protocols for Binding Site Confirmation
The following section details the key experimental methodologies employed to elucidate and validate the binding interaction of small molecule inhibitors with SOS1.
Fluorescence-Based Guanine Nucleotide Exchange Factor (GEF) Assays
These assays are fundamental in determining the inhibitory effect of compounds on the catalytic activity of SOS1. Two primary formats are utilized:
1. BODIPY-FL-GDP Dissociation Assay: This assay monitors the SOS1-catalyzed release of a fluorescently labeled GDP analog (BODIPY-FL-GDP) from Ras. Inhibition of this process by a compound results in a decrease in the rate of fluorescence change.
Protocol:
-
Prepare a reaction mixture containing Ras pre-loaded with BODIPY-FL-GDP in a suitable assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂).
-
Add the test compound (e.g., this compound) at various concentrations.
-
Initiate the exchange reaction by adding the catalytic domain of SOS1 (SOS1cat).
-
Monitor the decrease in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the initial rates of GDP dissociation and determine the IC₅₀ value of the inhibitor.
2. BODIPY-TR-GTP Loading Assay: This assay measures the incorporation of a fluorescently labeled GTP analog (BODIPY-TR-GTP) into Ras, catalyzed by SOS1. An effective inhibitor will reduce the rate of GTP loading.
Protocol:
-
Prepare a reaction mixture containing nucleotide-free Ras in assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding SOS1cat and BODIPY-TR-GTP.
-
Monitor the increase in fluorescence intensity over time.
-
Determine the IC₅₀ value of the inhibitor from the dose-response curve.
Microscale Thermophoresis (MST)
MST is a powerful technique to quantify the binding affinity between a protein and a ligand in solution. It measures the directed movement of molecules along a temperature gradient, which is altered upon binding.
Protocol:
-
Label one of the binding partners (e.g., SOS1) with a fluorescent dye.
-
Prepare a series of dilutions of the unlabeled binding partner (e.g., this compound).
-
Mix the fluorescently labeled protein at a constant concentration with each dilution of the unlabeled ligand.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Plot the change in thermophoresis against the ligand concentration and fit the data to a binding model to determine the dissociation constant (Kd).
GST-Ras Pull-Down Assay
This biochemical assay is used to qualitatively or semi-quantitatively assess the ability of an inhibitor to disrupt the interaction between SOS1 and Ras.
Protocol:
-
Immobilize GST-tagged Ras on glutathione-agarose beads.
-
Incubate the beads with purified SOS1 protein in the presence of varying concentrations of the test inhibitor.
-
After incubation, wash the beads to remove unbound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-SOS1 antibody to detect the amount of SOS1 that was pulled down by GST-Ras. A decrease in the amount of pulled-down SOS1 in the presence of the inhibitor indicates disruption of the interaction.
Visualizing the Molecular Landscape
To further clarify the intricate processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the SOS1 signaling pathway, the experimental workflow for inhibitor characterization, and the logical relationship of this compound's binding to its inhibitory function.
Caption: The SOS1-mediated Ras activation pathway.
Caption: Experimental workflow for identifying and characterizing SOS1 inhibitors.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. revvity.com [revvity.com]
- 2. rcsb.org [rcsb.org]
- 3. opnme.com [opnme.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. BAY-293 is a Selective KRas-SOS1 Inhibitor for RAS-Driven Tumors Treatment | MedChemExpress [medchemexpress.eu]
- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
- 14. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
The Synergistic Potential of SOS1 Inhibition in Combination Cancer Therapy: A Comparative Guide
While direct combination studies on the SOS1 inhibitor NSC-658497 are limited in publicly available research, a wealth of preclinical data on other SOS1 inhibitors with the same mechanism of action reveals a strong potential for synergistic anti-cancer effects when combined with various targeted therapies. This guide provides a comparative overview of the synergistic effects observed when inhibiting SOS1 in combination with other anticancer drugs, offering insights for researchers, scientists, and drug development professionals.
The Son of Sevenless 1 (SOS1) protein is a crucial guanine nucleotide exchange factor (GEF) that activates the RAS family of small GTPases, key signaling molecules that are frequently mutated or hyperactivated in human cancers. By inhibiting SOS1, compounds like this compound block the RAS signaling pathway, leading to reduced cancer cell proliferation.[1] This guide explores the synergistic potential of this therapeutic strategy by examining preclinical studies of other well-characterized SOS1 inhibitors in combination with established cancer drugs.
Synergistic Combinations with SOS1 Inhibitors
The primary rationale for combining SOS1 inhibitors with other anticancer agents is to overcome intrinsic and acquired resistance and to enhance the depth and duration of tumor response. This is often achieved by targeting the RAS signaling pathway at multiple nodes or by co-targeting parallel survival pathways.
Combination with KRAS G12C Inhibitors
The development of specific inhibitors for the KRAS G12C mutation has been a significant breakthrough in oncology. However, adaptive resistance often limits their efficacy. Combining a KRAS G12C inhibitor with a SOS1 inhibitor has been shown to be a highly effective strategy to overcome this resistance.
Experimental Data Summary:
| Cancer Type | SOS1 Inhibitor | KRAS G12C Inhibitor | Key Synergistic Effects | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | BI-3406 | Adagrasib | Stronger anti-proliferative effects in 6 out of 11 KRAS G12C-driven cell lines. Enhanced and extended suppression of RAS-MAPK signaling. | [2] |
| Colorectal Cancer (CRC) | BI-3406 | Adagrasib | Delayed emergence of acquired resistance. Re-establishment of anti-proliferative activity in resistant models. | [2] |
| Pancreatic Cancer | SIAIS562055 (PROTAC) | MRTX849 | Synergistic tumor growth inhibition (TGI) of 110.1% and 100% partial tumor regression in a MIA PaCa-2 xenograft model. | [3] |
| Lung Adenocarcinoma | BI-3406 | MRTX1133 | Significantly enhanced antitumor effect in KRAS G12D allografts. | [4] |
Signaling Pathway:
The combination of a SOS1 inhibitor and a KRAS G12C inhibitor leads to a more profound and sustained blockade of the RAS-MAPK signaling pathway. The KRAS G12C inhibitor traps the mutant KRAS in an inactive state, while the SOS1 inhibitor prevents the activation of remaining wild-type and mutant RAS proteins. This dual blockade mitigates the feedback reactivation of the pathway that often occurs with single-agent KRAS G12C inhibition.
Combination with MEK Inhibitors
MEK inhibitors, which act downstream of RAS, have shown clinical activity in some RAS-mutant tumors. However, their efficacy is often limited by feedback activation of the pathway upstream of MEK. Combining a SOS1 inhibitor with a MEK inhibitor can overcome this resistance mechanism.
Experimental Data Summary:
| Cancer Type | SOS1 Inhibitor | MEK Inhibitor | Key Synergistic Effects | Reference |
| KRAS-driven Cancers | BI-3406 | Trametinib | Strong synergistic anti-proliferative effects in vitro. Elicits tumor regressions in xenograft models. | [5] |
| Pancreatic Cancer (MIA PaCa-2) | BI-3406 | Trametinib | Counteracted adaptive resistance to MEK inhibitor treatment. | [6] |
| Colorectal Cancer (LoVo) | BI-3406 | Trametinib | Enhanced pathway blockade and tumor regressions in vivo. | [5] |
Signaling Pathway:
Inhibition of MEK leads to a reduction in ERK signaling, which in turn relieves a negative feedback loop that normally dampens signaling from receptor tyrosine kinases (RTKs) to RAS. This results in increased SOS1-mediated RAS activation, thereby reactivating the pathway. A SOS1 inhibitor blocks this feedback-driven reactivation, leading to a more complete and durable pathway inhibition.
Combination with EGFR Inhibitors
In EGFR-mutant cancers, particularly NSCLC, acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge. SOS1 can mediate bypass signaling that contributes to this resistance.
Experimental Data Summary:
| Cancer Type | SOS1 Inhibitor | EGFR Inhibitor | Key Synergistic Effects | Reference |
| EGFR-mutant NSCLC | BAY-293 | Osimertinib | Strong synergy in 3D spheroid cultures. Marked inhibition of both Raf/MEK/ERK and PI3K/AKT signaling. | [7] |
Signaling Pathway:
While EGFR inhibitors effectively block the primary oncogenic driver, cancer cells can develop resistance by activating parallel signaling pathways that converge on RAS. By inhibiting SOS1, a common node for many of these bypass pathways, it is possible to restore sensitivity to EGFR inhibitors.
Combination with BCR-ABL Inhibitors
In Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein drives cancer cell proliferation, in part through the RAS pathway. SOS1 has been identified as a downstream node of BCR-ABL signaling.
Experimental Data Summary:
| Cancer Type | SOS1 Inhibitor | BCR-ABL Inhibitor | Key Synergistic Effects | Reference |
| Chronic Myeloid Leukemia (CML) | SIAIS562055 (PROTAC) | Imatinib | Synergistic antitumor effects in vitro and in vivo. Enhanced TGI of 96.3% in a K562 xenograft model. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments used to assess synergy.
Cell Viability and Synergy Assessment
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of the SOS1 inhibitor, the combination partner drug, and the combination of both drugs. A vehicle control (e.g., DMSO) is also included.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is measured using assays such as MTS or CellTiter-Glo.
-
Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment, cells are lysed to extract proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK, AKT, RAS).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Models
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with cancer cells.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into different treatment groups (vehicle, single agents, combination).
-
Drug Administration: Drugs are administered according to a predefined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
Experimental Workflow Diagram:
References
- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined KRASG12C and SOS1 inhibition enhances and extends the anti-tumor response in KRASG12C-driven cancers by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIAIS-562055, a SOS1 PROTAC with activity in models of KRAS-mutant tumors and BCR-ABL-positive leukemia | BioWorld [bioworld.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling NSC-658497
Essential Safety and Handling Guide for NSC-658497
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Compound Identification and Properties
A summary of the known properties of this compound is provided below. The lack of extensive published safety data necessitates treating this compound with a high degree of caution.
| Property | Data |
| Chemical Name | (Z)-3-(((Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methylene)chroman-2,4-dione[1] |
| CAS Number | 909197-38-2[1] |
| Molecular Formula | C₂₀H₁₀N₂O₆S₂[1] |
| Molecular Weight | 438.42 g/mol [2] |
| Occupational Exposure Limits (OELs) | Not established. Handle as a potent compound and minimize exposure. |
| Toxicity Data (LD50/LC50) | Not available. Assume high toxicity. |
| Physical Appearance | Solid (Appearance may vary by manufacturer) |
| Solubility | Information on solubility in common laboratory solvents should be requested from the supplier. |
| Storage | Store in a dry, dark place at 0-4°C for the short term (days to weeks) or -20°C for the long term (months to years).[2] |
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, robust personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following PPE should be worn at all times when handling the compound:
-
Gloves : Two pairs of nitrile gloves are recommended. Change gloves immediately if they become contaminated.[3]
-
Lab Coat : A disposable, back-fastening gown made of a low-permeability fabric should be worn over personal clothing.[3]
-
Eye Protection : ANSI-rated safety glasses with side shields or chemical splash goggles are required.
-
Respiratory Protection : When handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles.
Operational Plan: Safe Handling Procedures
Adherence to the following procedural steps is critical for minimizing exposure risk during the handling of this compound.
3.1. Designated Work Area
-
All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted in a designated area, preferably within a certified chemical fume hood or a powder containment hood.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[3]
3.2. Weighing and Reconstitution
-
Before handling, ensure all necessary PPE is correctly donned.
-
Perform all weighing operations of the solid compound within a ventilated enclosure to minimize the risk of inhaling airborne powder.
-
When reconstituting the compound, add the solvent slowly and carefully to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
3.3. Experimental Use
-
When adding the compound to cell cultures or other experimental systems, use techniques that minimize the generation of aerosols.
-
All equipment that comes into direct contact with this compound, such as pipette tips and vials, should be considered contaminated and disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste : All solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and disposable lab coats, should be collected in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste : All liquid waste containing this compound should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of this waste down the drain.
-
Waste Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department.[5]
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spills : In the event of a spill, evacuate the immediate area. If the spill is small, it can be cleaned up by trained personnel wearing appropriate PPE. Use a spill kit with absorbent materials to contain and clean up the spill. All materials used for cleanup must be disposed of as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. NSC 658497| CAS 909197-38-2 [dcchemicals.com]
- 2. medkoo.com [medkoo.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
